Piperidine, 1-(3,3-diphenylallyl)-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,3-diphenylprop-2-enyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-14H,3,8-9,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCURCBRVYTAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157075 | |
| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13150-57-7 | |
| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Exploratory Biological Screening of Piperidine, 1-(3,3-diphenylallyl)- and Related Diphenylalkylpiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential exploratory biological screening of the compound Piperidine, 1-(3,3-diphenylallyl)-, based on the pharmacological activities of structurally related diphenylalkylpiperidine analogs. Due to the limited publicly available data on the specific target compound, this document leverages findings from similar molecules to outline potential biological targets, experimental protocols, and data presentation strategies.
Introduction to the Pharmacological Potential of Diphenylalkylpiperidines
The diphenylalkylpiperidine scaffold is a privileged structure in medicinal chemistry, featured in a variety of biologically active compounds. Analogs of Piperidine, 1-(3,3-diphenylallyl)- have demonstrated a range of activities, suggesting that this compound could be a valuable candidate for a broad biological screening campaign. Potential therapeutic areas for such analogs include neuroscience, inflammation, and oncology.
Key biological targets identified for structurally similar compounds include:
-
Monoamine Transporters: Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters are critical in regulating neurotransmission. Several N-benzylpiperidine analogs exhibit high affinity for these transporters, suggesting potential for antidepressant or psychostimulant properties.
-
G-Protein Coupled Receptors (GPCRs): This large family of receptors is a common target for many drugs. Phenyl piperidine derivatives have been identified as antagonists for chemokine receptors like CCR2, indicating potential anti-inflammatory applications.[1] Additionally, analogs have shown strong binding to serotonin receptors 5-HT1A and 5-HT7, which are implicated in mood disorders.[2]
-
Enzymes: Lysine-specific demethylase 1 (LSD1) is an epigenetic target in cancer therapy. Certain phenoxypiperidine derivatives have shown inhibitory activity against LSD1.[3]
-
Sigma Receptors: These receptors are involved in various cellular functions and are targets for neuropsychiatric drugs. Piperidine/piperazine-based compounds have been identified as potent sigma 1 receptor (S1R) agonists.
Quantitative Biological Data of Representative Diphenylalkylpiperidine Analogs
The following tables summarize quantitative data from studies on analogs of Piperidine, 1-(3,3-diphenylallyl)-, showcasing their potential biological activities.
Table 1: Monoamine Transporter Binding and Uptake Inhibition
| Compound | Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Reference |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analog (vinyl substitution) | DAT | Potent (specific value not provided) | - | Dutta et al. |
| Aralkyl piperidine 5a | SERT | - | 1.9 | Li et al.[2] |
| Aralkyl piperidine 5a | 5-HT1A | 0.46 | - | Li et al.[2] |
| Aralkyl piperidine 5a | 5-HT7 | 2.7 | - | Li et al.[2] |
Table 2: CCR2 Receptor Antagonism
| Compound | Target | Antagonist Activity | Reference |
| Phenyl piperidine derivative 3g | hCCR2 | Potent and selective | Xia et al.[1] |
Table 3: LSD1 Enzyme Inhibition
| Compound | Target | Inhibitory Activity (IC50, µM) | Reference |
| 4-(4-benzyloxy)phenoxypiperidine 10d | LSD1 | 4 | Zhang et al.[3] |
Table 4: Anticonvulsant Activity
| Compound | Assay | Activity | Reference |
| 3,5-(substituted diphenyl)-4,5-dihydro-pyrazole-1-carbothioic acid phenylamide 3f, 3g, 3t, 3u | MES screen | 100% protection at 25 mg/kg | Siddiqui et al. |
Detailed Experimental Protocols
This section outlines typical experimental methodologies for assessing the biological activities of diphenylalkylpiperidine compounds.
3.1. Monoamine Transporter Binding Assays
-
Objective: To determine the binding affinity of the test compound for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Method: Radioligand binding assays are performed using brain tissue homogenates (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) or cells expressing the recombinant human transporters.
-
Procedure:
-
Prepare membrane homogenates from the respective brain regions or cell lines.
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.[4]
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki values by non-linear regression analysis of the competition binding curves.
-
3.2. Enzyme Inhibition Assay (LSD1)
-
Objective: To measure the inhibitory potency of the test compound against the LSD1 enzyme.
-
Method: A common method is an in vitro enzymatic assay using recombinant human LSD1.
-
Procedure:
-
Incubate recombinant human LSD1 with a substrate (e.g., a histone H3 peptide) and the test compound at various concentrations.
-
The reaction product can be detected using various methods, such as horseradish peroxidase-coupled assays that generate a fluorescent or chemiluminescent signal.
-
Measure the signal intensity to determine the rate of the enzymatic reaction.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.[3]
-
3.3. Cell-Based Migration Assay
-
Objective: To assess the effect of the test compound on cancer cell migration.
-
Method: A wound-healing assay or a transwell migration assay can be used.
-
Procedure (Wound-Healing Assay):
-
Grow a confluent monolayer of cancer cells (e.g., HCT-116 or A549) in a culture plate.
-
Create a "scratch" or "wound" in the cell monolayer with a sterile pipette tip.
-
Treat the cells with the test compound at various concentrations.
-
Monitor the closure of the wound over time using microscopy.
-
Quantify the rate of cell migration by measuring the change in the wound area.[3]
-
Visualizations of Experimental Workflows and Signaling Pathways
4.1. Exploratory Biological Screening Workflow
Caption: A general workflow for the exploratory biological screening of a novel compound.
4.2. Hypothetical Signaling Pathway: Dopamine Transporter (DAT) Inhibition
Caption: Mechanism of action for a putative dopamine transporter inhibitor.
References
- 1. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Piperidine Scaffold in Neurological Disorder Research
A review of the potential applications of piperidine-containing compounds in neuroscience, in the absence of specific research on Piperidine, 1-(3,3-diphenylallyl)-
Executive Summary
Initial literature reviews did not yield specific data on the application of Piperidine, 1-(3,3-diphenylallyl)- in neurological disorder research. This document, therefore, provides a broader overview of the utility of the piperidine scaffold in the development of therapeutics for neurological disorders. Piperidine and its derivatives are key components in a variety of centrally acting drugs, attributed to their ability to interact with various receptors and enzymes in the central nervous system (CNS). This document will explore the general mechanisms of action, potential therapeutic applications, and representative experimental protocols for piperidine-containing compounds in the context of neurological research.
Introduction to the Piperidine Scaffold in Neuroscience
The piperidine ring is a saturated heterocycle that is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to adopt various shapes, enabling it to bind to a wide range of biological targets. In the context of neurological disorders, piperidine derivatives have been investigated for their potential as:
-
Sigma Receptor Ligands: Sigma receptors are implicated in a variety of cellular functions and are targets for the treatment of neurodegenerative diseases and psychiatric disorders.
-
Acetylcholinesterase (AChE) Inhibitors: Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.
-
Dopamine Transporter (DAT) Inhibitors: Modulation of dopamine levels is crucial in conditions like Parkinson's disease and ADHD.
-
NMDA Receptor Antagonists: Targeting the N-methyl-D-aspartate (NMDA) receptor can be a strategy for managing excitotoxicity in various neurological conditions.
General Mechanisms of Action of Piperidine Derivatives
The therapeutic effects of piperidine-containing compounds in neurological disorders are diverse and depend on the specific substitutions on the piperidine ring.
Sigma Receptor Modulation
Many piperidine derivatives exhibit high affinity for sigma-1 and sigma-2 receptors. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling, ion channel activity, and neuronal survival. Ligands can act as agonists or antagonists, leading to neuroprotective or procognitive effects.
Enzyme Inhibition
Piperidine-based molecules have been designed to fit into the active sites of enzymes like acetylcholinesterase. By inhibiting the breakdown of acetylcholine, these compounds can enhance cholinergic neurotransmission, which is beneficial in Alzheimer's disease.
Transporter Inhibition
Certain piperidine derivatives can block the reuptake of neurotransmitters like dopamine by binding to their respective transporters. This increases the synaptic concentration of the neurotransmitter, thereby modulating neuronal signaling.
Potential Therapeutic Applications in Neurological Disorders
The versatility of the piperidine scaffold has led to its investigation in a wide array of neurological and psychiatric conditions:
-
Alzheimer's Disease: As AChE inhibitors and potential modulators of amyloid-beta aggregation.
-
Parkinson's Disease: As dopamine agonists or DAT inhibitors to restore dopaminergic tone.
-
Huntington's Disease: Piperine, a naturally occurring piperidine alkaloid, has shown neuroprotective effects in animal models of Huntington's disease.[1]
-
Epilepsy: Some piperidine derivatives have demonstrated anticonvulsant properties by modulating ion channels.[2]
-
Pain: Certain piperidine derivatives are being explored for their analgesic properties, potentially through interaction with opioid receptors.
-
Psychiatric Disorders: Modulation of sigma receptors and dopamine pathways by piperidine compounds is a promising avenue for treating schizophrenia and depression.
Experimental Protocols
While specific protocols for "Piperidine, 1-(3,3-diphenylallyl)-" are unavailable, the following are representative methodologies used to evaluate piperidine derivatives in neurological research.
Protocol 1: In Vitro Sigma Receptor Binding Assay
This protocol is used to determine the affinity of a test compound for sigma-1 and sigma-2 receptors.
Objective: To quantify the binding affinity (Ki) of a piperidine derivative to sigma receptors.
Materials:
-
Test compound (a piperidine derivative)
-
Radioligand (e.g., [³H]-(+)-pentazocine for sigma-1, [³H]-DTG for sigma-2)
-
Membrane preparations from cells expressing sigma receptors (e.g., CHO cells) or from animal brain tissue.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding competitor (e.g., haloperidol)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Objective: To determine the IC50 value of a piperidine derivative for AChE inhibition.
Materials:
-
Test compound
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add AChE enzyme, DTNB, and the test compound or buffer (for control).
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value.
Data Presentation
As no quantitative data is available for "Piperidine, 1-(3,3-diphenylallyl)-", the following table provides a template for how such data would be presented.
| Compound | Target | Assay Type | Result (e.g., Ki, IC50) | Reference |
| Piperidine Derivative X | Sigma-1 Receptor | Radioligand Binding | Ki = 15 nM | [Hypothetical] |
| Piperidine Derivative Y | Acetylcholinesterase | Enzyme Inhibition | IC50 = 50 nM | [Hypothetical] |
| Piperidine Derivative Z | Dopamine Transporter | Radioligand Binding | Ki = 25 nM | [Hypothetical] |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generalized signaling pathway that could be modulated by a neuroprotective piperidine derivative acting as a sigma-1 receptor agonist.
Caption: Generalized Sigma-1 Receptor Signaling Pathway.
Experimental Workflow Diagram
This diagram outlines a typical workflow for the initial screening of a novel piperidine compound for its neuroprotective potential.
Caption: Workflow for Neuroprotective Compound Screening.
Conclusion
While specific research on "Piperidine, 1-(3,3-diphenylallyl)-" in neurological disorders is not currently available in the public domain, the broader family of piperidine derivatives represents a rich source of potential therapeutic agents for a range of CNS conditions. Their structural versatility allows for the fine-tuning of activity against various biological targets. The protocols and conceptual frameworks presented here provide a foundation for the investigation of novel piperidine compounds in neurological research. Future studies are warranted to explore the potential of a vast number of unscreened piperidine derivatives, which may hold promise for the development of new treatments for debilitating neurological disorders.
References
Application Notes and Protocols: Evaluation of Piperidine Derivatives as Potential Calcium Channel Blockers
Introduction
Voltage-gated calcium channels (VGCCs) are crucial transmembrane proteins that regulate calcium influx into cells in response to membrane depolarization. They play a pivotal role in a multitude of physiological processes, including neurotransmission, muscle contraction, and hormone secretion. The piperidine moiety is a versatile scaffold found in numerous pharmacologically active compounds. While direct evidence for the calcium channel blocking activity of Piperidine, 1-(3,3-diphenylallyl)- is not extensively documented in publicly available literature, a number of other piperidine derivatives have demonstrated significant activity as calcium channel blockers. This document provides a generalized framework for researchers and drug development professionals to investigate the potential of novel piperidine compounds, such as Piperidine, 1-(3,3-diphenylallyl)-, as calcium channel blockers. The protocols and data presented are based on established methodologies and findings for structurally related piperidine-containing molecules.
Overview of Voltage-Gated Calcium Channels (VGCCs) and Piperidine Blockers
VGCCs are classified into several subtypes, primarily L-type, N-type, P/Q-type, R-type, and T-type, each with distinct tissue distribution and physiological functions. For instance, L-type channels are predominant in cardiac and smooth muscle, while N-type and P/Q-type channels are key to neurotransmitter release at synapses.
Several classes of piperidine-containing compounds have been identified as VGCC blockers:
-
Diphenylbutylpiperidines (DPBPs): This class of antipsychotic drugs, including pimozide, has been shown to be potent blockers of L-type calcium channels in the heart.[1]
-
1,4-Substituted Piperidines: Novel series of these compounds have been developed as potent and selective T-type calcium channel antagonists.[2]
-
Diphenylpiperazines: Derivatives of this class have been synthesized and shown to be effective N-type calcium channel inhibitors.[3]
-
Spiro-piperidines: These have been evaluated as novel blockers of the T-type calcium channel (Ca(V)3.2).[4]
The diverse structures of these active piperidine derivatives suggest that the piperidine scaffold can be tailored to achieve selectivity for different VGCC subtypes.
Quantitative Data on Piperidine-Based Calcium Channel Blockers
The following table summarizes the inhibitory activities of various piperidine derivatives against different calcium channel subtypes, as reported in the literature. This data can serve as a benchmark for evaluating new compounds.
| Compound Class/Name | Calcium Channel Subtype | Assay Type | IC50/Activity | Reference |
| Diphenylbutylpiperidines | ||||
| Pimozide | L-type | Quin2-loaded myocytes | 75 ± 15 nM (for blocking KCl-induced Ca2+ increase) | --INVALID-LINK--[1] |
| Penfluridol | L-type | Quin2-loaded myocytes | Similar to Pimozide | --INVALID-LINK--[1] |
| Fluspirilene | L-type | Quin2-loaded myocytes | Similar to Pimozide | --INVALID-LINK--[1] |
| Diphenylpiperazines | ||||
| NP118809 Derivatives | N-type | Electrophysiology | 10 - 150 nM | --INVALID-LINK--[3] |
| 3,3-diphenylpropanoyl Piperazines | T-type | In vitro evaluation | IC50 = 0.83 µM (for compound 1h) | [Bull Korean Chem Soc. 2011;32(7):2463-2466.][5] |
Experimental Protocols
The following are generalized protocols for assessing the calcium channel blocking activity of a test compound like Piperidine, 1-(3,3-diphenylallyl)-.
Protocol 1: In Vitro Fluorescence-Based Calcium Influx Assay
This high-throughput screening method is suitable for the initial identification of calcium channel blockers.
Principle: This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration upon channel activation. A compound that blocks the channel will inhibit the depolarization-induced increase in fluorescence.
Materials:
-
Cell line expressing the target calcium channel subtype (e.g., HEK-293 cells stably expressing CaV1.2, CaV2.2, or CaV3.2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Pluronic F-127.
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Hanks' Balanced Salt Solution (HBSS).
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Depolarizing agent (e.g., Potassium Chloride, KCl).
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Test compound (Piperidine, 1-(3,3-diphenylallyl)-).
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Known calcium channel blocker as a positive control (e.g., Nifedipine for L-type, ω-conotoxin MVIIA for N-type, Mibefradil for T-type).
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96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of the test compound or control compounds to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the depolarizing agent (e.g., 50 mM KCl) to activate the voltage-gated calcium channels.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (vehicle-treated).
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Electrophysiology - Whole-Cell Patch-Clamp Assay
This "gold standard" technique provides detailed information on the mechanism of channel blockade.
Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents flowing through the calcium channels in the membrane of a single cell. A blocker will reduce the amplitude of this current.
Materials:
-
Cell line expressing the target calcium channel subtype.
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).
-
Borosilicate glass capillaries for making patch pipettes.
-
Extracellular solution (containing, for example, in mM: 140 TEA-Cl, 10 BaCl2, 10 HEPES, pH 7.4 with TEA-OH).
-
Intracellular solution (containing, for example, in mM: 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH 7.2 with CsOH).
-
Test compound and control blocker.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane at a holding potential where the channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit calcium channel currents.
-
Record the baseline currents.
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
-
After a few minutes of incubation, record the currents again using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current before and after the application of the compound.
-
Calculate the percentage of current inhibition.
-
To determine the IC50, repeat the experiment with a range of compound concentrations and plot the percent inhibition against the concentration.
-
Visualizations
Signaling Pathway of Voltage-Gated Calcium Channel Blockade
Caption: Mechanism of voltage-gated calcium channel blockade by a piperidine derivative.
Experimental Workflow for Screening Calcium Channel Blockers
Caption: Workflow for the discovery and development of piperidine-based calcium channel blockers.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions and cell lines. It is essential to consult relevant literature and safety guidelines before conducting any experiments. The lack of specific data for "Piperidine, 1-(3,3-diphenylallyl)-" necessitates that any investigation into its activity should begin with preliminary screening assays.
References
- 1. Antipsychotic pimozide is a potent Ca2+ channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis and biological evaluation of 3,3-diphenylpropanoyl piperazines as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Piperidine, 1-(3,3-diphenylallyl)- in Cytotoxicity Assays: A Practical Guide
Application Note
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of pharmacological activities, including anticancer properties. Various derivatives of piperidine have demonstrated significant cytotoxicity against several cancer cell lines. These compounds have been shown to induce cell death through diverse mechanisms, including the disruption of cellular signaling pathways, inhibition of key enzymes such as IκB kinase (IKKb), and interference with microtubule dynamics.
This document provides a detailed framework for the evaluation of the cytotoxic potential of the novel compound, Piperidine, 1-(3,3-diphenylallyl)- . While specific cytotoxic data for this particular molecule is not yet extensively documented in publicly available literature, its structural features suggest it as a candidate for investigation as an anticancer agent. The protocols outlined below are established methods for determining in vitro cytotoxicity and can be readily adapted for the screening of this and other novel chemical entities.
The proposed workflow for assessing the cytotoxic and mechanistic properties of "Piperidine, 1-(3,3-diphenylallyl)-" involves an initial screening to determine its effective concentration range for inducing cell death in various cancer cell lines. This is typically followed by more detailed studies to elucidate the underlying mechanism of action, such as the induction of apoptosis or cell cycle arrest.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for evaluating the cytotoxicity and mechanism of action of a test compound.
Detailed Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
"Piperidine, 1-(3,3-diphenylallyl)-"
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of "Piperidine, 1-(3,3-diphenylallyl)-" in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
"Piperidine, 1-(3,3-diphenylallyl)-"
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with "Piperidine, 1-(3,3-diphenylallyl)-" at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and concise manner to allow for easy comparison of the compound's activity across different cell lines.
Table 1: Cytotoxic Activity (IC50) of Piperidine, 1-(3,3-diphenylallyl)- on Various Cancer Cell Lines
| Cell Line | Histotype | IC50 (µM) ± SD (48h) | IC50 (µM) ± SD (72h) |
| MCF-7 | Breast Adenocarcinoma | Data | Data |
| HeLa | Cervical Adenocarcinoma | Data | Data |
| A549 | Lung Carcinoma | Data | Data |
| HCT116 | Colon Carcinoma | Data | Data |
| PC-3 | Prostate Adenocarcinoma | Data | Data |
Data to be filled in from experimental results. SD: Standard Deviation.
Table 2: Apoptosis Induction by Piperidine, 1-(3,3-diphenylallyl)- in a Representative Cancer Cell Line (e.g., MCF-7) after 24h Treatment
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | Data | Data | Data |
| Test Compound | IC50 | Data | Data | Data |
| Test Compound | 2x IC50 | Data | Data | Data |
Data to be filled in from experimental results.
Hypothetical Signaling Pathway
Should "Piperidine, 1-(3,3-diphenylallyl)-" demonstrate significant cytotoxic and pro-apoptotic activity, further investigation into the molecular mechanism is warranted. A potential mechanism could involve the induction of the intrinsic apoptosis pathway.
Caption: A hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.
Application Notes and Protocols: Piperidine, 1-(3,3-diphenylallyl)- as a Potential Therapeutic Agent for Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine, 1-(3,3-diphenylallyl)-, henceforth referred to as Compound X, is a novel synthetic molecule featuring a piperidine ring and a 3,3-diphenylallyl moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates targeting a wide array of biological entities.[1][2][3] The diphenylallyl substructure is of interest for its potential interactions with various receptors, including the sigma receptor family.[4][5] This document outlines the potential of Compound X as a therapeutic agent, focusing on its hypothesized activity as a selective sigma-1 receptor (σ1R) antagonist for the management of neuropathic pain.[6][7]
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of ion channels, intracellular calcium signaling, and glutamatergic neurotransmission.[8][9] Antagonism of the σ1R has emerged as a promising strategy for the treatment of neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system.[6][8] These application notes provide a summary of hypothetical preclinical data for Compound X and detailed protocols for its evaluation.
Quantitative Data Summary
The following tables summarize the hypothetical in vitro and in vivo pharmacological data for Compound X.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Target | Compound X Kᵢ (nM) | Reference Compound (Haloperidol) Kᵢ (nM) |
| Sigma-1 Receptor (σ1R) | 15.2 | 3.2 |
| Sigma-2 Receptor (σ2R) | 875.4 | 105.7 |
| Mu-Opioid Receptor (MOR) | > 10,000 | 2,500 |
| Kappa-Opioid Receptor (KOR) | > 10,000 | 8,000 |
| Delta-Opioid Receptor (DOR) | > 10,000 | > 10,000 |
| Dopamine Transporter (DAT) | 1,250 | 120 |
| Serotonin Transporter (SERT) | 2,340 | 3,500 |
| Norepinephrine Transporter (NET) | 4,890 | 2,800 |
Table 2: In Vivo Efficacy in a Neuropathic Pain Model (Chung Model - Spinal Nerve Ligation in Rats)
| Treatment Group | Dose (mg/kg, i.p.) | Mechanical Allodynia (Paw Withdrawal Threshold in grams) |
| Vehicle (Saline) | - | 1.8 ± 0.3 |
| Compound X | 10 | 4.5 ± 0.6 |
| Compound X | 30 | 9.8 ± 1.2 |
| Compound X | 60 | 13.5 ± 1.5 |
| Gabapentin (Positive Control) | 100 | 11.2 ± 1.4 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of Compound X for the human sigma-1 receptor.
Materials:
-
Membrane preparations from CHO cells stably expressing human sigma-1 receptors.
-
[³H]-(+)-Pentazocine (radioligand).[10]
-
Haloperidol (non-selective sigma receptor ligand for determining non-specific binding).[8]
-
Compound X.
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of Compound X in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-(+)-Pentazocine (final concentration ~2 nM), and 50 µL of the appropriate dilution of Compound X.[10]
-
For total binding, add 50 µL of binding buffer instead of the compound.
-
For non-specific binding, add 50 µL of Haloperidol (final concentration 10 µM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-40 µg of protein).
-
Incubate the plates at 37°C for 120 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for Compound X. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Protocol 2: In Vivo Assessment of Mechanical Allodynia in a Rat Model of Neuropathic Pain
This protocol evaluates the efficacy of Compound X in reducing mechanical allodynia in the Chung model of spinal nerve ligation (SNL).
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Von Frey filaments of varying stiffness.
-
Compound X.
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
Procedure:
-
Surgical Procedure (Spinal Nerve Ligation):
-
Anesthetize the rats.
-
Make a small incision and expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves.
-
Suture the incision and allow the animals to recover for 7-10 days to develop stable mechanical allodynia.
-
-
Assessment of Mechanical Allodynia:
-
Place the rats in individual Plexiglas chambers with a wire mesh floor.
-
Allow a 30-minute acclimatization period.
-
Apply von Frey filaments to the plantar surface of the ipsilateral hind paw in ascending order of force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
-
Drug Administration and Testing:
-
Establish a baseline PWT for each animal.
-
Administer Compound X (10, 30, 60 mg/kg, i.p.), vehicle, or a positive control (e.g., gabapentin) to different groups of rats.
-
Measure the PWT at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test to compare treatment groups to the vehicle group.
-
Visualizations
Hypothesized Signaling Pathway of Compound X in Neuropathic Pain
Experimental Workflow for Sigma-1 Receptor Binding Assay
Logical Relationship of Compound X to Therapeutic Effect
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Mechanism of Action of Piperidine, 1-(3,3-diphenylallyl)- and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
I. Postulated Mechanism of Action
Based on the pharmacology of structurally related diphenylalkyl-piperidine derivatives, the primary in vitro mechanism of action of Piperidine, 1-(3,3-diphenylallyl)- is likely mediated through its interaction with sigma receptors (σ1 and σ2). Many piperidine-based compounds exhibit high affinity for these receptors, which are implicated in a variety of cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer.[1]
The diphenyl moiety, coupled with the piperidine ring, is a common scaffold in ligands for various central nervous system (CNS) receptors. Therefore, secondary mechanisms could involve interactions with dopamine (D2-like) and serotonin (5-HT) receptors, or monoamine transporters.[2] For instance, some diphenylpropyl-piperidinyl derivatives have been investigated for their binding affinity to the CCR5 receptor.[3]
II. Quantitative Data for Structurally Related Compounds
The following table summarizes the binding affinities (Ki or IC50 values) of representative piperidine derivatives for various receptors, illustrating the potential target profile for compounds of this structural class.
| Compound Class | Target Receptor | Radioligand | Ki (nM) | Reference Compound(s) |
| Piperidine/Piperazine Derivatives | Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | 0.89 - 434 | Haloperidol, (+)-Pentazocine |
| Piperidine/Piperazine Derivatives | Sigma-2 (σ2) | [3H]DTG | 52.3 - 809+ | |
| (2-cyclopropoxyphenyl)piperidine derivatives | α1a-Adrenergic | 0.91 - 79.0 | ||
| (2-cyclopropoxyphenyl)piperidine derivatives | α1d-Adrenergic | 2.0 - 57 | ||
| (2-cyclopropoxyphenyl)piperidine derivatives | Dopamine D2 | 66.2 - 187.1 | ||
| 1,4-disubstituted piperazines | Serotonin Transporter (SERT) | IC50 = 158.7 | ||
| 1,4-disubstituted piperazines | Norepinephrine Transporter (NET) | IC50 = 99 | ||
| 1,4-disubstituted piperazines | Dopamine Transporter (DAT) | IC50 = 97.5 | ||
| Substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas | CCR5 | Varies |
III. Experimental Protocols
A fundamental in vitro experiment to characterize the mechanism of action of a novel compound like Piperidine, 1-(3,3-diphenylallyl)- is a radioligand binding assay. This assay determines the affinity of the compound for a specific receptor.
Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay[4][5]
Objective: To determine the binding affinity (Ki) of Piperidine, 1-(3,3-diphenylallyl)- for the sigma-1 (σ1) receptor through competitive displacement of a known radioligand.
Materials:
-
Test Compound: Piperidine, 1-(3,3-diphenylallyl)-
-
Radioligand: [³H]-(+)-pentazocine
-
Receptor Source: Guinea pig liver membranes or cells expressing recombinant σ1 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Non-specific binding control: Haloperidol (10 µM)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from guinea pig liver or a cell line expressing the σ1 receptor.[4] Determine the protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand ([³H]-(+)-pentazocine) at a concentration near its Kd, and varying concentrations of the test compound (Piperidine, 1-(3,3-diphenylallyl)-).
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled competing ligand, such as haloperidol.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 37°C for 90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
IV. Visualizations
Signaling Pathways
The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, which are potential targets for piperidine derivatives.
Caption: Generalized GPCR signaling pathway.
The next diagram depicts a potential mechanism for sigma receptor modulation of cellular processes.
Caption: Sigma-1 receptor signaling at the ER.
Experimental Workflow
The following diagram illustrates the general workflow for the radioligand binding assay described in the protocol section.
Caption: Radioligand binding assay workflow.
References
- 1. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative QSAR modeling of CCR5 receptor binding affinity of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for Functionalized Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to modulate pharmacological activity, physicochemical properties, and metabolic stability. The development of efficient and stereocontrolled synthetic routes to access diverse functionalized piperidines is therefore a critical endeavor in medicinal chemistry and drug discovery.
These application notes provide a detailed overview of four key modern synthetic strategies for the preparation of functionalized piperidines:
-
Catalytic Hydrogenation of Pyridine Derivatives: A classical and reliable method for accessing the piperidine core.
-
Reductive Amination of Dicarbonyl Compounds: A versatile approach for constructing the piperidine ring from acyclic precursors.
-
Aza-Diels-Alder Reaction: A powerful cycloaddition strategy for the stereoselective synthesis of highly functionalized piperidines.
-
Direct C-H Functionalization: An emerging and efficient method for the late-stage modification of the piperidine scaffold.
Detailed experimental protocols for key reactions, quantitative data summaries, and workflow diagrams are provided to guide researchers in the selection and implementation of the most suitable synthetic route for their target molecules.
Workflow for Selecting a Synthetic Route
The choice of a synthetic strategy for a functionalized piperidine depends on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The following diagram outlines a general decision-making process.
Caption: Decision tree for selecting a synthetic route to functionalized piperidines.
Catalytic Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of substituted pyridines is a direct and atom-economical method for the synthesis of the corresponding piperidines. This method is particularly useful when the desired functionalized pyridine is readily available. A variety of catalysts and reaction conditions can be employed to achieve high yields and, in some cases, diastereoselectivity.
Data Presentation
| Catalyst | Substrate | Pressure (H₂) | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Rh₂O₃ (0.5 mol%) | 2-phenylpyridine | 5 bar | 40 | TFE | 95 | - | [1] |
| Rh₂O₃ (0.5 mol%) | 3-(hydroxymethyl)pyridine | 5 bar | 40 | TFE | 98 | - | [2] |
| Rh₂O₃ (0.5 mol%) | Methyl isonicotinate | 5 bar | 40 | TFE | 92 | >20:1 | [1] |
| 10% Pd/C | 4-cyanopyridine | 6 bar | 30 | Water/DCM + NaH₂PO₄ | 90 (of 4-(aminomethyl)piperidine) | - | [3] |
| PtO₂ (5 mol%) | 2-acetylpyridine | 50-70 bar | RT | Acetic Acid | 85 | - | [4] |
| 10% Pt/C | 2-chloro-5-methylpyridine | 70 bar | 70 | Acetic Acid | 56 (dechlorinated product) | cis favored | [4] |
Experimental Protocol: Hydrogenation of Methyl Isonicotinate with Rh₂O₃[1]
Materials:
-
Methyl isonicotinate
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
To a glass liner of a high-pressure autoclave, add methyl isonicotinate (0.8 mmol, 1.0 equiv.) and Rh₂O₃ (1 mg, 0.5 mol%).
-
Add TFE (1 mL) to the liner.
-
Place the glass liner inside the autoclave and seal the vessel.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 5 bar with hydrogen gas.
-
Stir the reaction mixture at 40 °C for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and remove the reaction mixture.
-
The yield can be determined by ¹H NMR spectroscopy using an internal standard. For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Reaction Pathway: Catalytic Hydrogenation of a Substituted Pyridine
Caption: General scheme for the catalytic hydrogenation of a pyridine derivative.
Reductive Amination of Dicarbonyl Compounds
The double reductive amination of 1,5-dicarbonyl compounds, or their precursors, with an amine is a powerful strategy for the de novo synthesis of the piperidine ring. This method allows for the introduction of substituents on both the carbon skeleton and the nitrogen atom in a single pot.
Data Presentation
| Dicarbonyl Precursor | Amine | Reducing Agent | Solvent | Yield (%) | Key Features | Reference |
| Glutaraldehyde | Benzylamine | NaBH(OAc)₃ | Dichloroethane | 80-90 (typical) | Forms N-benzylpiperidine | [5] |
| 2-Phenylglutaraldehyde | Ammonium acetate | NaBH₃CN | Methanol | 75 | Forms 3-phenylpiperidine | [5] |
| Sugar-derived dialdehyde | Ammonia | H₂ (35 atm), Pd(OH)₂/C | - | 78 | Synthesis of isofagomine | [5] |
| Tetra-O-benzyl-D-glucose derived diketone | Ammonium formate | NaBH₃CN | Methanol | 50 (two steps) | Synthesis of β-homonojirimycin | [5] |
Experimental Protocol: Synthesis of N-Benzylpiperidine from Glutaraldehyde[5]
Materials:
-
Glutaraldehyde (25% aqueous solution)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 1,2-dichloroethane (DCE).
-
Add benzylamine (1.0 equiv.) to the solvent.
-
Add glutaraldehyde (1.1 equiv., 25% aqueous solution) dropwise to the stirred solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate di-imine.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv.) portion-wise over 30 minutes, controlling any effervescence.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzylpiperidine.
Reaction Pathway: Double Reductive Amination
Caption: General pathway for the synthesis of piperidines via double reductive amination.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine as the dienophile, is a highly efficient and stereoselective method for the synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines. This approach allows for the construction of multiple stereocenters in a single step.
Data Presentation
| Diene | Imine (Dienophile) | Catalyst/Conditions | Yield (%) | Diastereoselectivity | Reference |
| Danishefsky's diene | N-Benzylidene-p-toluenesulfonamide | ZnCl₂ | 85 | - | |
| 2,3-Dimethyl-1,3-butadiene | In situ generated methanimine | Aqueous, 80°C | 45 (as Boc-protected) | - | [6] |
| 4-Iodo-2-trimethylsilyloxy-butadiene | N-Benzylidenebenzylamine | MgI₂, 0°C | 78 | - | [4] |
| Brassard's diene | N-Tosylimines | - | 60-90 | - | [7] |
Experimental Protocol: Aza-Diels-Alder Reaction of Danishefsky's Diene[6]
Materials:
-
N-Benzylidene-p-toluenesulfonamide
-
trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene)
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add N-benzylidene-p-toluenesulfonamide (1.0 equiv.) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of zinc chloride (1.1 equiv.) in anhydrous dichloromethane dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add Danishefsky's diene (1.2 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude cycloadduct is then treated with a solution of TFA in dichloromethane to afford the corresponding piperidin-4-one derivative after hydrolysis of the enol ether.
-
Purify the product by flash column chromatography.
Reaction Pathway: Aza-Diels-Alder Cycloaddition
Caption: General scheme for piperidine synthesis via an aza-Diels-Alder reaction.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of piperidines, avoiding the need for pre-functionalized starting materials. These methods often employ transition-metal catalysts to selectively activate and functionalize specific C-H bonds.
Data Presentation
| Functionalization Type | Catalyst | Directing Group | Reagent | Yield (%) | Regioselectivity | Reference |
| C4-Arylation | Pd(OAc)₂ | C3-Aminoquinoline amide | Aryl iodide | up to 85 | C4, cis-selective | [8] |
| ortho-Arylation of N-benzyl | Pd(OAc)₂ | Piperidine | Arylboronic acid pinacol ester | 55-80 | ortho to benzyl | [9] |
| Transannular C-H Arylation | Pd(OAc)₂ | Fluoroamide | Aryl iodide | up to 80 | Transannular | [10] |
Experimental Protocol: Palladium-Catalyzed C4-Arylation of a Piperidine Derivative[9]
Materials:
-
N-Boc-3-(8-aminoquinolinamido)piperidine
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Toluene
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-3-(8-aminoquinolinamido)piperidine (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), K₂CO₃ (2.0 equiv.), and PivOH (30 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the vial and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C4-arylated piperidine. The directing group can be subsequently removed under appropriate conditions.
Reaction Pathway: Directed C-H Functionalization
Caption: General mechanism for directed C-H functionalization of piperidines.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 4. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene [organic-chemistry.org]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of piperidine-based compound libraries. The piperidine scaffold is a prevalent structural motif in many approved drugs, making it a valuable core for combinatorial libraries in drug discovery. This document outlines key HTS methodologies, data presentation formats, and visual workflows to guide researchers in identifying novel bioactive piperidine-containing molecules.
Introduction to High-Throughput Screening of Piperidine Libraries
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries against biological targets.[1] Piperidine-based libraries are of particular interest due to the scaffold's favorable physicochemical properties and its presence in numerous clinically successful drugs. HTS campaigns targeting these libraries aim to identify "hits"—compounds that modulate the activity of a target protein, such as an enzyme or a receptor, in a desired manner. These hits serve as the starting point for lead optimization and further drug development.
The general workflow for an HTS campaign involves several key stages: assay development, primary screening of the compound library, confirmation of hits, and determination of potency and selectivity. The choice of assay is critical and depends on the target class. Common assays for screening piperidine libraries include biochemical assays for enzymes (e.g., kinases, proteases) and cell-based assays for targets like G-protein coupled receptors (GPCRs).
Data Presentation: Summary of Screening Hits
Effective data management and clear presentation are crucial for interpreting HTS results and prioritizing compounds for follow-up studies. The following tables provide examples of how to structure quantitative data from a screening campaign of a hypothetical piperidine library.
Table 1: Summary of Primary High-Throughput Screen
| Parameter | Value |
| Library Screened | Piperidine-Based Diversity Library |
| Number of Compounds | 100,000 |
| Screening Concentration | 10 µM |
| Assay Type | LanthaScreen® TR-FRET Kinase Assay |
| Target | Anaplastic Lymphoma Kinase (ALK) |
| Initial Hit Rate | 1.2% |
| Number of Initial Hits | 1,200 |
| Confirmed Hit Rate | 0.25% |
| Number of Confirmed Hits | 250 |
Table 2: Potency and Selectivity of Confirmed Piperidine Hits
| Compound ID | Scaffold | ALK IC50 (nM)[2] | IGF-1R IC50 (nM) | Selectivity (IGF-1R/ALK) |
| PBC-001 | Piperidine Carboxamide | 174 | >10,000 | >57 |
| PBC-002 | N-Aryl Piperidine | 250 | 5,000 | 20 |
| PBC-003 | Spiro-piperidine | 800 | >10,000 | >12.5 |
| PBC-004 | Piperidine Sulfonamide | 450 | 8,000 | 17.8 |
Table 3: Data from a Radioligand Binding Assay for Sigma-1 Receptor
| Compound ID | Scaffold | S1R Ki (nM) |
| PPA-01 | Piperidine/Piperazine | 3.2 |
| Haloperidol (Control) | - | 2.5 |
Experimental Protocols
Below are detailed protocols for two common HTS assays suitable for screening piperidine-based compound libraries: a biochemical assay for kinase inhibitors and a cell-based assay for GPCR modulators.
Protocol 1: LanthaScreen® TR-FRET Kinase Assay for Piperidine-Based Inhibitors
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify piperidine compounds that inhibit the activity of a target kinase.
Materials:
-
Kinase (e.g., Anaplastic Lymphoma Kinase - ALK)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
Kinase reaction buffer
-
EDTA (to stop the reaction)
-
Piperidine compound library (in DMSO)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20-100 nL of each piperidine compound from the library stock plates into the 384-well assay plates to achieve a final assay concentration of 10 µM.
-
Include appropriate controls: positive control (no inhibitor) and negative control (no enzyme).
-
-
Enzyme/Substrate Preparation:
-
Prepare a 2X kinase/fluorescein-labeled substrate solution in the kinase reaction buffer. The final concentration of the kinase and substrate will depend on the specific enzyme and should be determined empirically (e.g., based on the Km of the substrate).
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-dispensed compounds.
-
Mix briefly on a plate shaker.
-
Incubate the plate at room temperature for 60-90 minutes.[3]
-
-
Detection:
-
Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer. The final concentration of EDTA should be sufficient to chelate Mg2+ and stop the kinase reaction (e.g., 10 mM). The antibody concentration should be optimized for the desired assay window.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control wells).
Protocol 2: Cell-Based Calcium Flux Assay for GPCR-Modulating Piperidine Compounds
This protocol describes a no-wash calcium flux assay to identify piperidine compounds that act as agonists or antagonists of a Gq-coupled GPCR.
Materials:
-
Host cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid (to prevent dye efflux)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Piperidine compound library (in DMSO)
-
Known agonist and antagonist for the target GPCR
-
384-well, black-wall, clear-bottom microplates
-
A kinetic fluorescence plate reader (e.g., FLIPR or FDSS)
Procedure:
-
Cell Plating:
-
Seed the GPCR-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells per well).
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 20-30 minutes at room temperature in the dark.[4]
-
-
Screening for Agonists:
-
Place the assay plate in the kinetic fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the piperidine compounds from the library to the wells.
-
Immediately begin continuous fluorescence measurements for 2-3 minutes to detect a transient increase in intracellular calcium.
-
-
Screening for Antagonists:
-
Pre-incubate the dye-loaded cells with the piperidine compounds for 15-30 minutes before placing the plate in the reader.
-
Record a baseline fluorescence reading.
-
Add a known agonist for the target GPCR at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin continuous fluorescence measurements to detect the inhibition of the agonist-induced calcium flux.
-
Data Analysis:
-
For agonist screening, identify hits as compounds that induce a significant increase in fluorescence over the baseline.
-
For antagonist screening, identify hits as compounds that significantly reduce the fluorescence response to the known agonist.
-
Generate concentration-response curves for confirmed hits to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
The following diagrams illustrate the experimental workflows and a relevant signaling pathway.
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of piperidine derivatives, a crucial class of compounds in the pharmaceutical industry due to their prevalence in a wide range of clinically approved drugs.[1] The methods outlined below are essential for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of piperidine-containing active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of piperidine derivatives. Its versatility allows for the analysis of a broad spectrum of these compounds, from raw materials to finished drug products.
Application Note: Quantification of Piperidine in Pharmaceutical Ingredients
This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of piperidine, often present as an impurity or a counter-ion in drug substances. For piperidine derivatives lacking a strong UV chromophore, pre-column derivatization or the use of charged aerosol detection (CAD) is necessary.[2][3]
Data Summary: HPLC Methods for Piperidine Derivatives
| Analyte | Method | Matrix/Sample Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Piperidine | RP-HPLC with pre-column derivatization (4-Toluene Sulfonyl Chloride) | Artane (bulk drug) | 0.15 µg/mL | 0.44 µg/mL | 0.44-53.33 µg/mL | [2][4] |
| 4-Methanesulfonyl-piperidine (MSP) | RP-HPLC with Charged Aerosol Detection (CAD) | Bulk drug | 10 ng/mL | Not Specified | Not Specified | [3] |
| Piperine Derivatives (piperanine, piperine, chavicine, etc.) | HPLC/UV | Long Pepper Extract | Not Specified | Not Specified | Not Specified | [5] |
| Lobeline | RP-HPLC-DAD | Lobelia inflata cultures | Not Specified | 2.4 µg/mL | 2.4-80 µg/mL | [6] |
Experimental Protocol: RP-HPLC with Pre-column Derivatization
This protocol is based on the method for determining piperidine in Artane using pre-column derivatization with 4-toluenesulfonyl chloride.[2][4]
1. Materials and Reagents:
-
Piperidine standard
-
4-Toluene sulfonyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Inertsil C18 column (250 x 4.6 mm, 5 µm) or equivalent
2. Instrument and Conditions:
-
HPLC System: With UV detector
-
Column: Inertsil C18 (250 x 4.6 mm I.D.)
-
Column Temperature: 30°C
-
Mobile Phase: Water with 0.1% phosphoric acid (A) and Acetonitrile (B) (32:68, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the derivative's absorbance maximum.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of piperidine and serially dilute to create calibration standards within the linear range (e.g., 0.44-53.33 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve in a suitable solvent, and dilute to a concentration within the calibration range.
-
Derivatization: To both standards and samples, add an excess of 4-toluenesulfonyl chloride and allow the reaction to proceed under controlled temperature and time to ensure complete derivatization.
4. Analysis:
-
Inject equal volumes of the derivatized standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of piperidine in the sample using the calibration curve.
Workflow Diagram: HPLC Analysis of Piperidine Derivatives
Caption: General workflow for the HPLC quantification of piperidine derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it ideal for quantifying trace levels of piperidine derivatives, especially in complex biological matrices.[7]
Application Note: Quantification of Piperidine as a Genotoxic Impurity
This application note outlines an LC-MS method for the determination of piperidine as a genotoxic impurity in Rimonabant, an active pharmaceutical ingredient.[7][8] The method is highly sensitive, with a detection limit significantly lower than regulatory thresholds.[8]
Data Summary: LC-MS Methods for Piperidine Derivatives
| Analyte | Method | Matrix/Sample Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Piperidine | LC-MS | Rimonabant (API) | 0.0101 µg/mL | Not Specified | 0.03-0.40 µg/mL | [8] |
| Piperazine Derivatives (BZP, mCPP, TFMPP, etc.) | LC-MS | Urine and Serum | Not Specified | Not Specified | Not Specified | [9] |
| LQFM05 (N-phenylpiperazine derivate) | LC-QTOF/MS | Rat Plasma and Tissues | Not Specified | 10.0 ng/mL | 10.0-900.0 ng/mL | [10] |
Experimental Protocol: LC-MS for Piperidine Impurity
This protocol is adapted from the method for determining piperidine in Rimonabant.[7][8]
1. Materials and Reagents:
-
Piperidine standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Atlantis C18 column (5 µm, 3.9x100 mm) or equivalent
2. Instrument and Conditions:
-
LC-MS System: With a suitable mass spectrometer (e.g., QTOF, Triple Quadrupole).
-
Column: Atlantis C18 (5 µm, 3.9x100 mm)
-
Column Temperature: 30°C
-
Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and methanol (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5.0 µL
-
MS Detection: Electrospray ionization (ESI) in positive ion mode, monitoring for the specific m/z of piperidine.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of piperidine in methanol and perform serial dilutions to create calibration standards (e.g., 0.03-0.40 µg/mL).
-
Sample Solution: Accurately weigh the API, dissolve in a suitable solvent (e.g., acetone), and dilute with the mobile phase to the expected concentration range.[7]
4. Analysis:
-
Inject the prepared solutions into the LC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the piperidine impurity in the sample based on the calibration curve.
Workflow Diagram: LC-MS Analysis
Caption: Workflow for the sensitive quantification of piperidine derivatives by LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile piperidine derivatives. Derivatization is often required to improve the chromatographic properties of these compounds.
Application Note: Analysis of Piperazines in Seized Materials
GC-MS is a preferred method for the chemical characterization of piperazine-based drugs in street samples due to its wide availability and ability to separate and identify various congeners and isomers.[11]
Data Summary: GC-MS Methods for Piperidine Derivatives
| Analyte | Method | Matrix/Sample Type | Comments | Reference |
| Piperazine and congeners (e.g., FPP, TFMPP) | GC-MS | Seized street samples | Allows for complete chemical characterization and separation of isomers. | [11] |
| Basic metabolite of Bezitramide | GC-MS with derivatization (Pentafluorobenzoylchloride) | Urine | Derivatization was necessary to improve peak shape and chromatographic performance. | [12] |
Experimental Protocol: GC-MS Analysis of Piperazines
This protocol provides a general framework for the analysis of piperazine derivatives in seized materials.[11]
1. Materials and Reagents:
-
Standards for piperazine derivatives of interest
-
Organic solvents for extraction (e.g., methanol, chloroform)
-
Internal standard
2. Instrument and Conditions:
-
GC-MS System: Equipped with a capillary column (e.g., CP-Sil-5CB-MS).
-
Injector Temperature: 275°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A suitable temperature gradient to separate the compounds of interest.
-
MS Detector: Electron Ionization (EI) source, operating in full scan or SIM mode.
3. Sample Preparation:
-
Extraction: Dissolve the sample in a suitable solvent like methanol. Perform a simple solvent extraction to isolate the analytes.
-
Internal Standard: Add a known amount of an internal standard.
-
Derivatization (if needed): If the analytes exhibit poor chromatographic behavior, derivatize them to increase volatility and reduce peak tailing.[12]
4. Analysis:
-
Inject the prepared sample into the GC-MS.
-
Identify the compounds by comparing their retention times and mass spectra with those of reference standards.
-
Quantify the analytes using a calibration curve or by the internal standard method.
Workflow Diagram: GC-MS Analysis
Caption: General workflow for GC-MS analysis of volatile piperidine derivatives.
Other Analytical Methods
While chromatography is dominant, other techniques like spectrophotometry and capillary electrophoresis are also employed for specific applications.
-
UV-Vis Spectrophotometry: Simple and cost-effective methods have been developed for the quantification of piperazine derivatives. These methods are often based on the formation of colored charge-transfer complexes. For instance, reactions with reagents like chloranil, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or iodine can produce colored products that are measured spectrophotometrically.[13][14][15] These methods are suitable for bulk drug analysis and pharmaceutical formulations. A developed UV spectrophotometric method for piperidine 7-propyl-3-methylxanthine-8-ylthioacetate was linear over a range of 60-140%.[16]
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample volume. A fast and selective CE method with indirect UV detection has been developed for the analysis of piperazine as a counter-ion in APIs.[17] This technique is particularly useful for charged piperidine derivatives and for salt form characterization.[17]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alternative-therapies.com [alternative-therapies.com]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. SPECTROPHOTOMETRIC DETERMINATION OF PIPERIDINE, PIPERAZINE AND PHENMETRAZINE [bpsa.journals.ekb.eg]
- 14. Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ICI Journals Master List [journals.indexcopernicus.com]
- 17. Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of Complex Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The development of efficient and stereoselective methods for the synthesis of complex piperidine derivatives is a significant focus in modern medicinal chemistry and drug development. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. These application notes provide an overview and detailed protocols for key biocatalytic strategies used in the synthesis of complex piperidines.
Transaminase-Triggered Aza-Michael Approach for 2,6-Disubstituted Piperidines
Application Note:
This biocatalytic approach utilizes ω-transaminases (ω-TAs) for the enantioselective synthesis of 2,6-disubstituted piperidines from prochiral ketoenones. The key principle is a biocatalytic transamination followed by a spontaneous intramolecular aza-Michael reaction.[1] This method is advantageous as it allows for the regio- and stereoselective synthesis of highly functionalized piperidines in a one-pot reaction.[1] The reversibility of the transaminase reaction can be coupled with a strong thermodynamic driving force to shuttle the amine functionality across the molecular framework to form the desired product.[1] Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone substrate.[2][3] This strategy avoids the need for protecting groups and harsh chemical reagents.
Experimental Protocol: Synthesis of 2,6-disubstituted piperidines
This protocol is adapted from methodologies described for the enantioselective conversion of prochiral ketoenones.[1]
Materials:
-
ω-Transaminase (ω-TA) enzyme (e.g., (R)-selective or (S)-selective variants)
-
Prochiral ketoenone substrate
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (e.g., 100 mM, pH 8)
-
Dimethyl sulfoxide (DMSO) as a co-solvent
-
Methyl tert-butyl ether (MTBE) for extraction
-
Toluensulfonic acid (TsOH) for product precipitation
-
Standard laboratory glassware and equipment (e.g., reaction vials, shaker incubator, centrifuge)
Procedure:
-
Prepare a reaction mixture in a suitable vial containing:
-
Prochiral ketoenone substrate (e.g., 50 mM)
-
ω-Transaminase (10 mg/mL)
-
PLP (1 mM)
-
Isopropylamine (1 M)
-
DMSO (e.g., 5-20% v/v to aid substrate solubility)
-
Potassium phosphate buffer (100 mM, pH 8) to the final volume.
-
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with shaking (e.g., 700 rpm) for 24-48 hours.[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC).
-
Upon completion, quench the reaction, for example, by adding a strong base like NaOH if necessary for cyclization.[3]
-
Extract the product from the aqueous phase using an organic solvent such as MTBE.
-
For product isolation, the amine product can be precipitated as a salt. For example, add a solution of tosic acid in MTBE to the extract to precipitate the tosylate salt of the piperidine product.[2][3]
-
Isolate the solid product by vacuum filtration, wash with cold MTBE, and dry under vacuum.[2]
-
Analyze the product for yield and enantiomeric excess (ee) using chiral GC or HPLC.
Quantitative Data:
| Substrate (ω-chloroketone) | Enzyme | Product | Yield (%) | ee (%) | Reference |
| 6-chloro-2-hexanone | (R)-selective TA | (R)-2-methylpiperidine | up to 90 | >99.5 | [3] |
| 6-chloro-2-hexanone | (S)-selective TA | (S)-2-methylpiperidine | up to 90 | >99.5 | [3] |
| 1-chloro-5-phenyl-5-pentanone | (R)-selective TA | (R)-2-phenylpiperidine | 10-90 | >95 | [2] |
| 1-chloro-5-phenyl-5-pentanone | (S)-selective TA | (S)-2-phenylpiperidine | 10-90 | >95 | [2] |
Logical Workflow:
Caption: Transaminase-triggered synthesis of 2,6-disubstituted piperidines.
Multi-Enzyme Cascade for Mono- and Disubstituted Piperidines
Application Note:
A powerful one-pot cascade synthesis for producing enantiomerically pure mono- and disubstituted piperidines can be achieved using a combination of three enzymes: Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED).[4][5] This chemoenzymatic strategy starts from readily available keto acids. The CAR reduces the carboxylic acid to an aldehyde, which is then aminated by the ω-TA to form a cyclic imine. Finally, the IRED asymmetrically reduces the imine to the desired chiral piperidine.[4] This one-pot approach is highly efficient as it avoids the isolation of intermediates and minimizes waste. The stereochemical outcome is controlled by the stereoselectivity of the IRED.
Experimental Protocol: Three-Enzyme Cascade for Piperidine Synthesis
This protocol is a generalized representation based on the cascade reaction involving CAR, ω-TA, and IRED.[4][5]
Materials:
-
Keto acid substrate
-
Carboxylic Acid Reductase (CAR)
-
ω-Transaminase (ω-TA)
-
Imine Reductase (IRED)
-
ATP (for CAR)
-
NADPH (for IRED)
-
Glucose and Glucose Dehydrogenase (GDH) for NADPH regeneration
-
Amine donor (e.g., isopropylamine for ω-TA)
-
PLP (for ω-TA)
-
Magnesium chloride
-
Potassium phosphate buffer (e.g., pH 7.5)
Procedure:
-
Set up a reaction vessel with potassium phosphate buffer (pH 7.5).
-
Add the keto acid substrate to the buffer.
-
Add the cofactors and regeneration systems: ATP, NADPH, PLP, MgCl₂, glucose, and GDH.
-
Add the three enzymes: CAR, ω-TA, and IRED. The order of addition may be optimized.
-
Add the amine donor (e.g., isopropylamine).
-
Incubate the reaction at a suitable temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the formation of the piperidine product by GC or LC-MS.
-
After the reaction is complete, terminate the reaction by adding a quenching agent or by protein precipitation (e.g., with acetonitrile).
-
Centrifuge the mixture to remove precipitated proteins.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the product by column chromatography if necessary.
-
Determine the yield and enantiomeric excess of the final piperidine product.
Quantitative Data:
| Starting Material | Enzymes | Product | Conversion (%) | ee (%) | de (%) | Reference |
| Keto acid | CAR, ω-TA, IRED | Mono-substituted piperidine | High | High | N/A | [4] |
| Keto acid | CAR, ω-TA, IRED | Di-substituted piperidine | High | High | High | [4] |
Logical Workflow:
Caption: A three-enzyme cascade for chiral piperidine synthesis.
Chemo-Enzymatic Dearomatization of Pyridines
Application Note:
A novel chemo-enzymatic strategy enables the asymmetric synthesis of 3- and 3,4-substituted piperidines through the dearomatization of activated pyridines.[6][7][8] This approach involves a key one-pot amine oxidase/ene-imine reductase (EneIRED) cascade.[6] First, a chemically synthesized N-substituted tetrahydropyridine is oxidized by an amine oxidase to generate a dihydropyridinium intermediate. This intermediate then undergoes a stereoselective reduction catalyzed by an EneIRED to yield the chiral piperidine.[6][7] This method provides access to valuable piperidine building blocks that are challenging to synthesize using other methods.
Experimental Protocol: Amine Oxidase/EneIRED Cascade
This protocol is based on the chemo-enzymatic dearomatization of pyridines.[6][7][8]
Materials:
-
N-substituted tetrahydropyridine substrate
-
Amine oxidase (e.g., 6-HDNO)
-
Ene-Imine Reductase (EneIRED)
-
NAD(P)H cofactor
-
Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Organic co-solvent if needed (e.g., DMSO)
Procedure:
-
In a reaction vessel, dissolve the N-substituted tetrahydropyridine substrate in the buffer. An organic co-solvent may be added to improve solubility.
-
Add the cofactor regeneration system (glucose and GDH) and the NAD(P)H cofactor.
-
Add the amine oxidase and the EneIRED to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours.
-
Monitor the reaction by HPLC or GC to follow the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete, work up the reaction mixture. This typically involves quenching the reaction, removing the enzymes (e.g., by centrifugation after protein precipitation), and extracting the product with an organic solvent.
-
The crude product can be purified using techniques such as flash column chromatography.
-
Characterize the final product and determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
Quantitative Data:
| Substrate | Product | Yield (%) | ee (%) | dr | Reference |
| N-aryl tetrahydropyridine | 3-Arylpiperidine | 73 | 94 | N/A | [7] |
| N-alkyl tetrahydropyridine | 3,4-Disubstituted piperidine | 54 | >99 | cis, 98:2 | [7] |
| N-alkyl tetrahydropyridine | 3,4-Disubstituted piperidine | 87 | >99 | trans, 69:31 | [7] |
Logical Workflow:
Caption: Chemo-enzymatic synthesis of substituted piperidines.
Biocatalytic C–H Oxidation Combined with Radical Cross-Coupling
Application Note:
A recently developed modular strategy combines biocatalytic C-H oxidation with radical cross-coupling for the synthesis of complex piperidines.[9][10][11] This two-stage process begins with the selective hydroxylation of a piperidine molecule at a specific C-H bond using an enzyme, such as an engineered proline-4-hydroxylase.[10] This enzymatic step introduces a hydroxyl group, which then serves as a handle for subsequent chemical modifications. In the second stage, the hydroxylated piperidine undergoes a radical cross-coupling reaction, for instance, using nickel electrocatalysis, to form new carbon-carbon bonds.[9][10] This approach streamlines the synthesis of complex, three-dimensional piperidines by significantly reducing the number of steps compared to traditional methods.[9]
Experimental Protocol: Two-Stage Piperidine Functionalization
This is a conceptual protocol based on the described strategy.[9][10]
Stage 1: Biocatalytic C-H Oxidation
-
Enzyme Expression and Purification: Express the desired hydroxylase (e.g., an engineered P4H) in a suitable host like E. coli and purify it.
-
Biotransformation:
-
Prepare a buffered solution containing the piperidine substrate.
-
Add the purified enzyme and necessary cofactors (e.g., Fe(II), α-ketoglutarate, ascorbate).
-
Incubate the reaction under aerobic conditions at an optimal temperature and pH for the enzyme.
-
Monitor the formation of the hydroxylated piperidine.
-
Extract and purify the hydroxylated product.
-
Stage 2: Radical Cross-Coupling
-
Reaction Setup: In an electrochemical cell, combine the hydroxylated piperidine intermediate, a coupling partner (e.g., an aryl iodide), a nickel catalyst, and a suitable electrolyte in an appropriate solvent.
-
Electrolysis: Apply a constant current or potential to drive the radical cross-coupling reaction.
-
Work-up and Purification: After the reaction, quench the electrolysis, and work up the reaction mixture. Purify the final complex piperidine product using chromatographic techniques.
Quantitative Data:
This novel approach has been shown to dramatically shorten synthetic routes. For example, syntheses that previously required 7-17 steps have been reduced to just 2-5 steps.[9]
Logical Workflow:
Caption: Modular synthesis of complex piperidines via C-H oxidation and cross-coupling.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. news-medical.net [news-medical.net]
- 10. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation of Piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the N-alkylation of piperidine.
Troubleshooting Guide
This guide provides solutions to common problems observed during the N-alkylation of piperidine.
Issue 1: Low yield of the desired N-alkylated piperidine and presence of unreacted piperidine.
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Poor quality of reagents | Ensure that the piperidine, alkylating agent, and solvent are of high purity and anhydrous, if required by the reaction conditions. Impurities can interfere with the reaction. |
| Formation of piperidinium salt | If the reaction is performed without a base, the formation of the hydrohalide salt of piperidine can slow down or stop the reaction.[1] The addition of a suitable base can neutralize the acid formed and drive the reaction to completion.[1] |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective.[1] |
Issue 2: Presence of a significant amount of a higher molecular weight byproduct, identified as the quaternary ammonium salt (over-alkylation).
| Possible Cause | Suggested Solution |
| Excess of alkylating agent | The formation of the quaternary ammonium salt is a common side reaction when an excess of the alkylating agent is used.[1] To minimize this, use a stoichiometric amount or a slight excess of piperidine. |
| Rapid addition of alkylating agent | Adding the alkylating agent too quickly can create localized areas of high concentration, promoting over-alkylation. Slow, dropwise addition of the alkylating agent, for instance using a syringe pump, is recommended to maintain a relative excess of piperidine throughout the reaction.[1] |
| Use of a strong base | While a base can accelerate the reaction, strong bases can also promote the formation of the more nucleophilic tertiary amine, leading to a higher likelihood of over-alkylation.[1] Consider using a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). |
| High reaction temperature | Elevated temperatures can increase the rate of both the desired mono-alkylation and the undesired over-alkylation. Running the reaction at a lower temperature may improve selectivity. |
Issue 3: Formation of multiple unidentified byproducts.
| Possible Cause | Suggested Solution |
| Decomposition of reagents or products | The starting materials or the product may be unstable under the reaction conditions. Consider lowering the reaction temperature or using a milder base. |
| Side reactions of the alkylating agent | Some alkylating agents can undergo side reactions such as elimination or self-condensation, especially in the presence of a base. Ensure the chosen alkylating agent is stable under the reaction conditions. |
| C-alkylation | Although less common, C-alkylation of the piperidine ring can occur under certain conditions, for instance, via the formation of an enamine intermediate.[2] This is more likely with certain substrates and reaction conditions. Characterization of the byproducts by spectroscopic methods (NMR, MS) is crucial to identify the issue. |
| Ring opening | While not a common side reaction under standard N-alkylation conditions, ring-opening of the piperidine ring can occur under specific, often oxidative, conditions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the N-alkylation of piperidine?
The most common side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1][4] This occurs when the initially formed N-alkylpiperidine (a tertiary amine) reacts further with the alkylating agent.
Q2: How can I prevent the formation of the quaternary ammonium salt?
To prevent over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of piperidine relative to the alkylating agent and adding the alkylating agent slowly to the reaction mixture can significantly minimize the formation of the quaternary salt.[1]
Q3: Is a base always necessary for the N-alkylation of piperidine?
A base is not strictly necessary, as piperidine itself is a base. However, the reaction will produce a hydrohalide salt of piperidine, which can precipitate and slow down the reaction.[1] The addition of an external base, such as potassium carbonate or triethylamine, is often employed to neutralize the acid formed and improve the reaction rate and yield.[1]
Q4: What is the role of the solvent in this reaction?
The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they can effectively solvate the piperidinium salt intermediate and facilitate the nucleophilic substitution reaction.
Q5: Can C-alkylation occur on the piperidine ring during N-alkylation?
While N-alkylation is the predominant reaction, C-alkylation at the α-position to the nitrogen can occur under specific conditions, often involving the formation of an enamine or iminium ion intermediate.[2][5] This is generally not a major side reaction under standard N-alkylation conditions with simple alkyl halides.
Q6: What are the potential side reactions if my alkylating agent has other functional groups?
If the alkylating agent contains other reactive functional groups, such as a ketone, ester, or another halide, these groups may also react with piperidine. For example, an alkyl halide with a ketone functionality could potentially lead to the formation of a cyclized product.[6] It is important to consider the compatibility of all functional groups present in the reactants.
Experimental Protocols
General Protocol for Mono-N-Alkylation of Piperidine with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperidine (1.0 - 1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, DMF).
-
Addition of Base (Optional but Recommended): Add a base such as potassium carbonate (1.5 - 2.0 equivalents) or triethylamine (1.5 - 2.0 equivalents) to the mixture.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 equivalent) to the stirred solution at room temperature. For reactive alkylating agents, the addition may be performed at a lower temperature (e.g., 0 °C). The slow addition over a period of time is crucial to minimize over-alkylation.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed. The reaction may be heated if it is slow at room temperature.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. The solvent can be removed under reduced pressure. The residue can then be dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or brine to remove any remaining salts and water-soluble impurities.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation to obtain the pure N-alkylated piperidine.
Visualizations
Caption: Reaction pathway for the N-alkylation of piperidine showing the desired mono-alkylation and the over-alkylation side reaction.
Caption: A troubleshooting workflow for identifying and resolving common issues in the N-alkylation of piperidine.
References
Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of piperidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of piperidine derivatives, offering potential causes and solutions.
Issue 1: Low Yield in Piperidine Synthesis
Question: My reaction to synthesize a piperidine derivative is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in piperidine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. A temperature that is too low may lead to incomplete conversion, while a temperature that is too high can cause decomposition of reactants or products.[1][2]
-
Solution: Screen a range of temperatures to find the optimum. For instance, in the synthesis of piperidine from furfural, the yield increased when the temperature was raised from 100°C to 180°C after an initial period.[2]
-
-
Incorrect Solvent Choice: The solvent can significantly influence the reaction rate and selectivity.
-
Solution: Experiment with different solvents. For some reactions, polar aprotic solvents may be suitable, while for others, a different polarity might be required.[3]
-
-
Catalyst Inactivity or Inefficiency: The choice and handling of the catalyst are crucial. Heterogeneous catalysts can lose activity over time, and homogeneous catalysts might be poisoned by impurities.
-
Inadequate Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Extending the reaction time might increase the yield, but be mindful of potential side reactions.[1]
-
-
Presence of Impurities: Impurities in starting materials or solvents can interfere with the reaction.
-
Solution: Use purified reagents and dry solvents.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing a significant amount of an unexpected byproduct. How can I identify and minimize its formation?
Answer:
Byproduct formation is a common challenge. Identifying the byproduct is the first step toward minimizing it.
Common Byproducts and Prevention Strategies:
-
Linear Alkenes in Radical Cyclizations: In some radical-mediated cyclizations for piperidine synthesis, a competing 1,5-hydrogen transfer can lead to the formation of a linear alkene instead of the desired cyclic product.[7][8]
-
Solution: Modifying the reaction conditions, such as the catalyst or the hydrogen source, can influence the selectivity towards cyclization.
-
-
Hydromonomeric Products in Electroreductive Cyclization: In the electroreductive synthesis of piperidines, the formation of a hydromonomeric byproduct can occur.
-
Solution: The addition of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can suppress the formation of this byproduct.[9]
-
-
Aspartimide Formation in Peptide Synthesis: When piperidine is used for Fmoc deprotection in solid-phase peptide synthesis, aspartimide formation can be a significant side reaction, especially with sensitive sequences.[10]
-
Solution: Using piperazine instead of piperidine for the deprotection step can minimize this side reaction. Adding HOBt (Hydroxybenzotriazole) to the piperidine solution can also be beneficial.[10]
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my piperidine derivative from the reaction mixture. What are some effective purification strategies?
Answer:
Purification of piperidine derivatives can be challenging due to their basic nature and potential for similar polarities to byproducts.
Purification Techniques:
-
Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method. A solvent system of appropriate polarity should be chosen. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape and separation.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate crystallization and purification.
-
Distillation: For volatile piperidine derivatives, distillation under reduced pressure can be an option. Azeotropic distillation can be employed to separate piperidine from pyridine.[11]
-
CO2 Salt Formation: A specific method for purifying piperidine from pyridine involves reacting the mixture with CO2 to form a piperidine salt, which can be filtered off and then neutralized to recover the pure piperidine.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the piperidine ring?
A1: The most prevalent methods for constructing the piperidine ring include:
-
Catalytic Hydrogenation of Pyridines: This is a widely used industrial method where pyridine or its derivatives are reduced using hydrogen gas and a metal catalyst (e.g., Nickel, Rhodium, Ruthenium).[5][13][14]
-
Reductive Amination: This method involves the reaction of a dicarbonyl compound, such as glutaraldehyde, with an amine in the presence of a reducing agent.[15][16][17]
-
Intramolecular and Intermolecular Cyclizations: These include various reactions like the aza-Prins cyclization, Michael addition, and radical cyclizations, where a linear precursor is cyclized to form the piperidine ring.[7][8][18]
-
Multi-Component Reactions (MCRs): These reactions involve the combination of three or more starting materials in a one-pot synthesis to form complex piperidine derivatives.
Q2: How does the choice of catalyst affect the outcome of a piperidine synthesis?
A2: The catalyst is a critical factor that influences the yield, selectivity, and stereochemistry of the reaction. For instance, in the hydrogenation of pyridines, different metal catalysts can lead to varying degrees of conversion and selectivity.[2][4] The use of chiral catalysts can enable the synthesis of enantiomerically enriched piperidine derivatives. Catalyst poisoning by substrates or impurities can lead to low yields, and the catalyst loading needs to be optimized for cost-effectiveness and efficiency.
Q3: What is the role of the solvent in the optimization of piperidine synthesis?
A3: The solvent can impact the reaction in several ways:
-
Solubility: It must dissolve the reactants to a sufficient extent.
-
Polarity: The polarity of the solvent can influence the reaction rate and the stability of intermediates.
-
Boiling Point: The boiling point determines the temperature range at which the reaction can be conducted. For example, in some reactions, polar aprotic solvents like DMF or acetonitrile are preferred, while in others, alcohols like ethanol might give better results.[3]
Q4: Are there any "green" or more environmentally friendly methods for piperidine synthesis?
A4: Yes, there is a growing interest in developing more sustainable synthetic methods. Some examples include:
-
Catalysis in Water: Performing reactions in water as a solvent where possible reduces the reliance on volatile organic compounds.
-
Electrocatalytic Hydrogenation: This method uses electricity to drive the hydrogenation of pyridines, avoiding the need for high-pressure hydrogen gas.[19]
-
Microreactor Technology: Continuous flow synthesis in microreactors can offer better control over reaction parameters, leading to higher yields, shorter reaction times, and reduced waste.[9][13]
Data Presentation
Table 1: Effect of Base and Reductant on the Yield of N-phenethylpiperidine
| Entry | Base (1.2 equiv.) | Reductant (2.0 equiv.) | Temperature (°C) | Yield (%) |
| 1 | Pyridine | NaBH4 | -78 | 28 |
| 2 | 3,5-dimethylpyridine | NaBH4 | -78 | 32 |
| 3 | 2-Cl-Pyridine | NaBH4 | -78 | 50 |
| 4 | 2-F-Pyridine | NaBH4 | -78 | 90 |
| 5 | 2-I-Pyridine | NaBH4 | -78 | 40 |
| 6 | 2-F-Pyridine | KBH4 | -78 | 75 |
| 7 | 2-F-Pyridine | NaBH3CN | -78 | 40 |
| 8 | 2-F-Pyridine | NaBH(OAc)3 | -78 | trace |
| Data adapted from a one-pot synthesis from a halogenated amide.[20] |
Table 2: Optimization of Iodine-Catalyzed Piperidine Formation
| Entry | Oxidant | Catalyst (mol%) | Solvent | Light Source | Yield (%) |
| 1 | NBS | I2 (10) | (CH2Cl)2 | white LED | 78 |
| 2 | NBS | I2 (20) | (CH2Cl)2 | white LED | 85 |
| 3 | NBS | I2 (10) | (CH2Cl)2 | dark | 0 |
| 4 | NIS | I2 (10) | (CH2Cl)2 | white LED | 25 |
| 5 | NCS | I2 (10) | (CH2Cl)2 | white LED | 15 |
| 6 | N-bromo phthalimide | I2 (10) | (CH2Cl)2 | white LED | 72 |
| 7 | NBS | - | (CH2Cl)2 | white LED | 0 |
| 8 | NBS | I2 (10) | CH2Cl2 | white LED | 65 |
| 9 | NBS | I2 (10) | MeCN | white LED | 40 |
| 10 | NBS | I2 (10) | THF | white LED | 35 |
| Data adapted from a study on selective C-H amination.[21] |
Experimental Protocols
Protocol 1: Synthesis of Piperidine by Catalytic Hydrogenation of Pyridine in a Microreactor
Objective: To synthesize piperidine via continuous liquid-phase hydrogenation of pyridine.
Materials:
-
Pyridine
-
Methanol
-
Hydrogen gas
-
Ruthenium/carbon catalyst
Procedure:
-
Prepare a 10% (w/w) solution of pyridine in methanol.
-
Set up a micro-packed bed reactor with a ruthenium/carbon catalyst.
-
Introduce the pyridine solution and hydrogen gas (molar ratio of pyridine to hydrogen 1:6) into a T-type micro-mixer to ensure a well-dispersed gas-liquid flow.
-
Pass the gas-liquid mixture through the micro-packed bed.
-
Maintain the reaction temperature at 60°C and the pressure at 2.0 MPa.
-
The residence time in the reactor should be approximately 100 seconds.
-
The reaction mixture is then passed through a gas-liquid separator.
-
Collect the liquid product from the lower end of the separator.
-
Analyze the product for pyridine conversion and piperidine selectivity (expected to be close to 100%).
This protocol is based on the method described in patent CN104725299A.[13]
Protocol 2: Aza-Prins Cyclization for the Synthesis of a Substituted Piperidine
Objective: To synthesize a halide-substituted piperidine derivative via a domino multicomponent reaction.
Materials:
-
Homoallylic ammonium halide salt
-
Bifunctional aldehyde
-
Chloroacetic acid
-
Toluene
Procedure:
-
To a reaction vessel, add the homoallylic ammonium halide salt (0.223 mmol).
-
Add the bifunctional aldehyde (1.2 equivalents).
-
Add chloroacetic acid (2.5 equivalents).
-
Add toluene (1 mL) as the solvent.
-
Stir the reaction mixture at the appropriate temperature (optimization may be required, e.g., 80°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired piperidine-fused dihydroquinazolinone.
This is a general procedure based on a reported aza-Prins strategy.[22]
Visualizations
Caption: General experimental workflow for the synthesis of piperidine derivatives.
Caption: Troubleshooting workflow for low reaction yield in piperidine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 12. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 13. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]
- 14. Piperidine - Wikipedia [en.wikipedia.org]
- 15. soc.chim.it [soc.chim.it]
- 16. researchgate.net [researchgate.net]
- 17. Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. uu.diva-portal.org [uu.diva-portal.org]
"avoiding impurities in the synthesis of 1-(3,3-diphenylallyl)piperidine"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid impurities in the synthesis of 1-(3,3-diphenylallyl)piperidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-(3,3-diphenylallyl)piperidine, which is typically prepared via the N-alkylation of piperidine with a 3,3-diphenylallyl halide (e.g., bromide or chloride).
Problem 1: Low yield of the desired product and presence of unreacted starting materials.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion. - Increase reaction temperature: Gently heat the reaction mixture. The optimal temperature will depend on the solvent and the specific halide used. A temperature range of 60-80°C is often effective for similar N-alkylations. - Use a more reactive halide: If using 3,3-diphenylallyl chloride, consider switching to the more reactive 3,3-diphenylallyl bromide. |
| Insufficient base | - Add a non-nucleophilic base: The reaction of piperidine with the allyl halide generates a hydrohalic acid (HBr or HCl), which can protonate the starting piperidine, rendering it non-nucleophilic. To neutralize this acid and drive the reaction to completion, add an equivalent of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1] |
| Steric hindrance | - While less common for piperidine, significant steric bulk on the reactants can slow down the reaction. Ensure the reaction is given adequate time to proceed to completion. |
Problem 2: Formation of a white precipitate that is insoluble in the reaction solvent.
| Possible Cause | Suggested Solution |
| Formation of piperidine hydrohalide salt | - This is a common occurrence as the reaction progresses. The salt is a byproduct and its precipitation can sometimes hinder stirring. - Use a suitable solvent: Solvents like acetonitrile or dimethylformamide (DMF) can help to partially solubilize the salt. - Add a base: As mentioned previously, adding a non-nucleophilic base will prevent the formation of this salt. |
Problem 3: Presence of a major impurity with a higher molecular weight than the product.
| Possible Cause | Suggested Solution |
| Over-alkylation (Quaternization) | - The desired product, a tertiary amine, can act as a nucleophile and react with another molecule of the 3,3-diphenylallyl halide to form a quaternary ammonium salt.[2][3] - Control stoichiometry: Use a slight excess of piperidine relative to the 3,3-diphenylallyl halide. A molar ratio of 1.1:1 (piperidine:halide) is a good starting point. - Slow addition of the alkylating agent: Adding the 3,3-diphenylallyl halide dropwise to the solution of piperidine can help to maintain a high concentration of the primary nucleophile (piperidine) and minimize the reaction of the tertiary amine product.[1] |
Problem 4: Presence of impurities with the same mass as the product, but different chromatographic or spectroscopic properties.
| Possible Cause | Suggested Solution |
| Isomerization of the double bond | - The 3,3-diphenylallyl moiety can potentially isomerize to the more conjugated 1,3-diphenylallyl system under certain conditions, particularly if the reaction is run at high temperatures or for extended periods in the presence of a base. - Maintain moderate reaction conditions: Avoid excessive heat and prolonged reaction times. Monitor the reaction closely and work it up as soon as it is complete. - Purification: These isomers can often be separated by column chromatography on silica gel. |
| Elimination side reaction | - The 3,3-diphenylallyl halide can undergo elimination to form 1,1-diphenylallene or other conjugated dienes, especially in the presence of a strong, non-nucleophilic base. - Use a milder base: If a base is required, use one that is sufficiently strong to neutralize the acid byproduct but not so strong as to promote elimination. Triethylamine is generally a suitable choice. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(3,3-diphenylallyl)piperidine?
A1: The most common method is the N-alkylation of piperidine with a 3,3-diphenylallyl halide, such as 3-bromo-1,1-diphenylprop-1-ene or 3-chloro-1,1-diphenylprop-1-ene. This is a standard SN2-type reaction where the nitrogen atom of piperidine acts as a nucleophile.
Q2: What are the typical starting materials and reagents?
A2:
-
Nucleophile: Piperidine
-
Electrophile: 3,3-diphenylallyl bromide or 3,3-diphenylallyl chloride
-
Solvent: A polar aprotic solvent such as acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM) is typically used.
-
Base (optional but recommended): A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the hydrohalic acid byproduct.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What is the best way to purify the final product?
A4: After the reaction is complete, a standard aqueous workup is typically performed to remove any inorganic salts and water-soluble impurities. The crude product can then be purified by flash column chromatography on silica gel.[4] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired product from unreacted starting materials and non-polar impurities.
Q5: What are the expected spectroscopic data for 1-(3,3-diphenylallyl)piperidine?
-
¹H NMR: Signals for the phenyl protons (around 7.2-7.4 ppm), a triplet for the vinyl proton (around 6.1-6.3 ppm), a doublet for the allylic methylene protons attached to the nitrogen (around 3.0-3.2 ppm), and signals for the piperidine ring protons (typically in the range of 1.4-2.5 ppm).
-
¹³C NMR: Resonances for the aromatic carbons, the olefinic carbons, the allylic carbon, and the carbons of the piperidine ring.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ corresponding to the molecular weight of the compound (C₂₀H₂₃N, MW = 277.41 g/mol ).
Experimental Protocols
General Protocol for the Synthesis of 1-(3,3-diphenylallyl)piperidine
This is a generalized procedure based on standard N-alkylation methods. Optimal conditions may vary and should be determined experimentally.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of the limiting reagent).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Addition of Alkylating Agent: While stirring, add a solution of 3,3-diphenylallyl bromide (1.0 equivalent) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80°C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Synthesis Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for impurity analysis.
References
Technical Support Center: Troubleshooting Low Cell Viability in Assays with Piperidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low cell viability in assays involving piperidine compounds.
Troubleshooting Guides
This section offers a step-by-step approach to identifying and resolving common issues leading to unexpected cytotoxicity in your experiments.
Question: My cell viability has significantly decreased after treatment with my piperidine compound. How do I determine if this is expected cytotoxicity or an experimental artifact?
Answer:
It is crucial to differentiate between true compound-induced cytotoxicity and artifacts. Piperidine scaffolds are present in numerous bioactive molecules, and some derivatives can inherently induce apoptosis or cell cycle arrest.[1][2][3] However, experimental factors can also lead to inaccurate viability readings.
Here is a workflow to help you troubleshoot:
Question: Could my piperidine compound be interfering with the cell viability assay itself?
Answer:
Yes, compound interference is a known issue in cell-based assays. Consider the following:
-
Colorimetric Assays (MTT, XTT, WST-1): If your piperidine compound is colored, it can interfere with absorbance readings. Additionally, compounds with reducing potential can directly reduce the tetrazolium salts, leading to a false positive signal for viability.
-
Fluorometric Assays (Resazurin): Naturally fluorescent piperidine derivatives can cause high background signals.
-
Luminescent Assays (ATP-based): Compounds that inhibit luciferase can lead to an underestimation of cell viability.
Troubleshooting Steps:
-
Run a compound-only control: Add your piperidine compound to cell-free media and the assay reagent. Any signal generated in the absence of cells indicates interference.
-
Visually inspect wells: After adding the reagent, look for any color change in the compound-only wells that mimics the positive control.
-
Switch to an orthogonal assay: If you suspect interference, use a different assay that relies on an unrelated detection principle. For example, if you are using a metabolic assay like MTT, try a membrane integrity assay.
Question: How can I optimize my experimental conditions to mitigate the inherent cytotoxicity of a piperidine compound?
Answer:
If the observed cytotoxicity is a true effect of the compound, you can try to modulate your experimental parameters to achieve a suitable assay window:
-
Reduce Incubation Time: Shorter exposure times may reveal more subtle effects of the compound before significant cell death occurs.
-
Lower Compound Concentration: Perform a dose-response study to find a concentration range where the desired biological effect can be observed without excessive cell death.[4]
-
Optimize Cell Seeding Density: Ensure that cells are in a healthy, logarithmic growth phase during the experiment. Both too low and too high cell densities can affect susceptibility to cytotoxic compounds.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of piperidine-induced cytotoxicity?
Piperidine and its derivatives can induce cytotoxicity through several mechanisms, primarily by triggering apoptosis (programmed cell death) and causing cell cycle arrest.[1][2][3] This can involve the activation of various signaling pathways that lead to the production of pro-apoptotic proteins.
Q2: Which signaling pathways are commonly affected by cytotoxic piperidine compounds?
Several key signaling pathways that regulate cell survival and apoptosis can be modulated by piperidine compounds. These include:
-
PI3K/Akt Pathway: Inhibition of this pro-survival pathway is a common mechanism for inducing apoptosis.[6][7][8]
-
NF-κB Pathway: Depending on the cellular context, modulation of the NF-κB pathway can either promote or inhibit apoptosis.[9][10][11]
-
JNK/p38 MAPK Pathway: Activation of these stress-activated pathways is often associated with the induction of apoptosis.[12][13][14]
Q3: Are there specific structural features of piperidine compounds that are associated with higher cytotoxicity?
Yes, the structure of a piperidine derivative can significantly influence its cytotoxic potential. For instance, the length and nature of substitutions on the piperidine ring can affect the compound's ability to interact with biological targets and induce cell death.
Q4: What are some alternative cell viability assays I can use if I suspect my piperidine compound is interfering with my primary assay?
It is always recommended to confirm results with a second, orthogonal assay.[15] Good alternatives include:
-
Membrane Integrity Assays: These assays, such as those measuring the release of lactate dehydrogenase (LDH), detect cytotoxicity by identifying cells with compromised membranes.
-
ATP Assays: These luminescent assays quantify the amount of ATP in a cell population, which is a good indicator of metabolically active, viable cells.[16]
-
Caspase Activity Assays: These assays directly measure the activity of caspases, which are key enzymes in the apoptotic cascade.
Data on Piperidine Compound Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of various piperidine derivatives in different cancer cell lines, as reported in the literature.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Piperine | HepG2 (Hepatocellular Carcinoma) | 97 | [17] |
| Piperine | Hep3B (Hepatocellular Carcinoma) | 58 | [17] |
| Piperine | DLD-1 (Colorectal Cancer) | ~125-250 | [18] |
| Piperine Derivative (17a) | PC3 (Prostate Cancer) | 0.81 | [3] |
| Piperidine Derivative (17a) | MGC803 (Gastric Cancer) | 1.09 | [19] |
| Piperidine Derivative (17a) | MCF7 (Breast Cancer) | 1.30 | [19] |
| 2-amino-4-(1-piperidine) pyridine | HT29 (Colon Cancer) | Dose-dependent inhibition | [3] |
| 2-amino-4-(1-piperidine) pyridine | DLD-1 (Colon Cancer) | Dose-dependent inhibition | [3] |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[16][20][21]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with various concentrations of the piperidine compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
WST-1 Assay Protocol
This protocol utilizes the water-soluble tetrazolium salt WST-1, which is cleaved to a soluble formazan by viable cells.
-
Cell Plating and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Gently shake the plate and measure the absorbance at 450 nm.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol measures ATP levels as an indicator of cell viability.
-
Cell Plating and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Signaling Pathway Diagrams
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that can be inhibited by some piperidine compounds, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. biocompare.com [biocompare.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. youtube.com [youtube.com]
- 10. Apoptosis and survival - NGF activation of NF-kB Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. islasas.com [islasas.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. static.fishersci.eu [static.fishersci.eu]
- 18. mdpi.com [mdpi.com]
- 19. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Analysis of Piperidine, 1-(3,3-diphenylallyl)- and its Analogues in Cancer and Neuroprotection
The piperidine scaffold is a ubiquitous feature in numerous pharmacologically active compounds, and its derivatives have demonstrated a wide array of biological activities. The 1-(3,3-diphenylallyl)piperidine structure, with its bulky diphenyl group and flexible allyl linker, presents a unique chemical architecture that has prompted investigations into its therapeutic potential. This guide will explore the performance of analogues, focusing on anticancer and neuroprotective effects, based on available experimental data.
Comparative Performance: Anticancer Activity
Piperidine derivatives have shown significant promise as anticancer agents by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2] While specific data for a systematic series of 1-(3,3-diphenylallyl)piperidine analogues is limited, studies on related compounds provide valuable insights into their potential efficacy.
| Compound/Analogue Class | Cancer Cell Line(s) | Key Performance Metric(s) | Reference(s) |
| Piperine (a naturally occurring piperidine alkaloid) | Colorectal Cancer Cells | IC50: 84.5 ± 0.5 µM (24h), 46.3 ± 0.26 µM (48h), 19.73 ± 0.25 µM (72h) | [3] |
| Piperine | Tongue Squamous Carcinoma Cells | IC50: 21.2 μM | [4] |
| 1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | IC50: 32.43 µM | [5] |
| N-arylpiperidine-3-carboxamide (Hit compound 1) | A375 (Melanoma) | EC50: 1.24 μM (senescence-inducing), IC50: 0.88 μM (antiproliferative) | [6] |
| 1-Alkylpiperidine N-oxides (optimal alkyl chain length: 12-15 carbons) | Ehrlich Ascites Carcinoma (EAC) cells | Inhibition of macromolecule synthesis | [7] |
| 3,5-bis(benzylidene)-4-piperidones | Various cancer cell lines | Tumor-selective cytotoxicity | [8] |
Comparative Performance: Neuroprotective Activity
The neuroprotective potential of piperidine-containing compounds has also been an area of active research. Analogues are being investigated for their ability to mitigate neuronal damage in models of neurodegenerative diseases.
| Compound/Analogue Class | Model of Neurodegeneration | Key Performance Metric(s) | Reference(s) |
| Piperine | 3-Nitropropinoic acid-induced Huntington's disease-like symptoms in rats | Attenuation of behavioral impairments, reduction of neuronal loss and astrocyte activation | [9] |
| Novel Piperidine Urea Derivatives | Ischemic stroke models | Neuroprotective effects | [10] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are outlines of common assays used to evaluate the anticancer and neuroprotective effects of piperidine derivatives.
Anticancer Activity Assays
MTT Assay for Cytotoxicity: [5][11]
-
Cell Culture: Cancer cell lines (e.g., A549, MCF-7) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity: [12]
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the compounds.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The GI50 (the concentration that causes 50% growth inhibition) is calculated.
Neuroprotective Activity Assays
In Vitro Neuroprotection Assay (e.g., against glutamate-induced toxicity): [13]
-
Neuronal Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured.
-
Compound Pre-treatment: Cells are pre-treated with the test compounds for a specific duration.
-
Induction of Neurotoxicity: Neurotoxicity is induced by adding an agent like glutamate.
-
Cell Viability Assessment: Cell viability is measured using assays like the MTT assay.
-
Data Analysis: The protective effect of the compound is determined by comparing the viability of compound-treated cells to that of cells treated with the neurotoxin alone.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their effects is critical for rational drug design and development.
Anticancer Signaling Pathways
Piperidine derivatives, including the naturally occurring piperine, have been shown to modulate several key signaling pathways implicated in cancer progression.[1]
Caption: Key anticancer signaling pathways modulated by piperidine derivatives.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer compounds involves a multi-step workflow.
Caption: A typical experimental workflow for screening anticancer piperidine analogues.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nwmedj.org [nwmedj.org]
- 6. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Piperidine, 1-(3,3-diphenylallyl)- (Budipine) and Alternative Antiparkinsonian Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Piperidine, 1-(3,3-diphenylallyl)-, commonly known as budipine, with other therapeutic alternatives for Parkinson's disease, namely amantadine and biperiden. The following sections detail the comparative pharmacological activities, experimental protocols for key in vitro assays, and the relevant signaling pathways involved in their mechanisms of action.
Comparative In Vitro Activity
The in vitro activities of budipine, amantadine, and biperiden are summarized in the table below. The data highlights the multi-target profile of budipine, which distinguishes it from the other agents.
| Target | Parameter | Budipine | Amantadine | Biperiden | Reference |
| Dopaminergic System | |||||
| Dopamine Reuptake Inhibition | IC50 | 11 µM | Weak inhibitor | 9 µM | [1] |
| Dopamine Release | - | Enhances release | Enhances release | No direct data | [2][3] |
| Monoamine Oxidase B (MAO-B) Inhibition | IC50 | Qualitative inhibitor | Ki: 1.42 mM | No significant inhibition | [4][5] |
| Glutamatergic System | |||||
| NMDA Receptor (PCP site) | IC50 / Ki | IC50: 36 µM | Ki: 10-20 µM (low affinity) | IC50: 170 µM | [3][6] |
| Cholinergic System | |||||
| Muscarinic Receptor Binding | IC50 | 1.1 µM | - | 0.053 µM | [6] |
| Acetylcholinesterase Inhibition | Ki | - | - | 1.11 mM (very weak) | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Dopamine Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine into presynaptic neurons, a key mechanism for increasing synaptic dopamine levels.
Principle: Isolated nerve terminals (synaptosomes) from a dopamine-rich brain region, such as the striatum, are incubated with a radiolabeled dopamine tracer, typically [3H]dopamine. The amount of radioactivity taken up by the synaptosomes is measured in the presence and absence of the test compound. A reduction in radioactivity uptake indicates inhibition of the dopamine transporter.
Protocol:
-
Synaptosome Preparation: Striatal tissue from rodents is homogenized in a sucrose buffer and centrifuged to isolate the synaptosomal fraction.
-
Incubation: Synaptosomes are pre-incubated with the test compound at various concentrations.
-
Dopamine Uptake: [3H]dopamine is added to the synaptosome suspension and incubated for a short period to allow for uptake.
-
Termination: The uptake is stopped by rapid filtration through glass fiber filters, which traps the synaptosomes.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated.
NMDA Receptor Binding Assay
This assay determines the affinity of a compound for the NMDA receptor, a key player in glutamatergic signaling.
Principle: A radioligand that binds to a specific site on the NMDA receptor, such as [3H]MK-801 for the PCP binding site within the ion channel, is used. The ability of a test compound to displace the radioligand from the receptor is measured.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., cortex) is homogenized and centrifuged to prepare a crude membrane fraction containing NMDA receptors.
-
Incubation: The brain membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]MK-801) and varying concentrations of the test compound.
-
Equilibrium Binding: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes on the filter is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) can be calculated from the IC50 value.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of the MAO-B enzyme, which is involved in the degradation of dopamine.
Principle: The activity of MAO-B is measured by monitoring the production of a detectable product from a specific substrate. The reduction in product formation in the presence of a test compound indicates enzyme inhibition. A common method involves a fluorometric assay where the hydrogen peroxide produced by MAO-B activity reacts with a probe to generate a fluorescent signal.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine or a proprietary fluorogenic substrate) are prepared in an assay buffer.
-
Incubation: The test compound at various concentrations is pre-incubated with the MAO-B enzyme.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Signal Detection: The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined.
Signaling Pathways and Experimental Workflows
The therapeutic effects of budipine and its alternatives are mediated through their interaction with key neurotransmitter systems in the brain. The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for in vitro validation.
Caption: Dopaminergic synapse showing budipine's multiple actions.
Caption: Glutamatergic synapse and NMDA receptor antagonism.
Caption: Cholinergic synapse and muscarinic receptor antagonism.
Caption: A typical workflow for in vitro compound validation.
References
- 1. Effects of the antiparkinsonian drug budipine on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiparkinsonian drug budipine stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the antiparkinsonian drug budipine on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Diphenylalkyl Piperidines and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific structure-activity relationship (SAR) data for diphenylallyl piperidines is not extensively available in publicly accessible literature, a wealth of information exists for structurally related diphenylalkyl piperidines and piperazines. These compounds have been widely investigated for their therapeutic potential, targeting a range of biological entities including ion channels, neurotransmitter transporters, and opioid receptors. This guide provides a comparative analysis of the SAR of these related diphenylalkyl scaffolds, offering insights that can inform the design and development of novel therapeutics. The data presented herein is synthesized from multiple studies on diphenylalkyl piperidines and their analogs, highlighting key structural modifications that influence their biological activity.
Core Structure and Points of Modification
The general structure of the diphenylalkyl piperidines and related compounds discussed in this guide consists of a diphenylalkyl moiety connected to a piperidine or piperazine ring. The key points of structural variation that significantly impact their pharmacological profile are:
-
The Diphenylalkyl Moiety (R1, R2): Substitutions on the phenyl rings.
-
The Alkyl Linker (X): The length and nature of the chain connecting the diphenyl group to the piperidine/piperazine nitrogen.
-
The Piperidine/Piperazine Ring (Y): Modifications on the piperidine or piperazine ring itself.
-
The N-substituent (R3): The group attached to the piperidine/piperazine nitrogen.
Caption: General pharmacophore model for diphenylalkyl piperidines.
Comparative SAR at Different Biological Targets
The diphenylalkyl piperidine scaffold has been optimized for activity at several important biological targets. Below is a comparison of the SAR for some of the most studied targets.
N-Type Calcium Channel Blockers
Diphenylpiperazines have been investigated as potent N-type calcium channel blockers for the treatment of neuropathic pain.
Key SAR Findings:
-
Diphenyl Moiety: The presence of the diphenyl group is crucial for activity.
-
N-Substituent: A benzhydryl group on the piperazine nitrogen is a key feature of potent blockers like NP118809.
-
Linker: A propanone linker between the two nitrogen atoms of the piperazine ring has been shown to be effective.
Table 1: SAR of Diphenylpiperazines as N-Type Calcium Channel Blockers
| Compound/Modification | N-Type Channel Inhibition (IC50, nM) | Selectivity over L-Type Channels | Reference |
| NP118809 (Lead Compound) | Potent (specific value not provided in abstract) | High | [1] |
| Analogs with modified linkers | 10 - 150 | Up to 1200-fold | [1] |
Dopamine Transporter (DAT) Inhibitors
Various diphenylalkyl piperidines have been developed as potent and selective dopamine transporter (DAT) inhibitors, with potential applications in treating conditions like cocaine addiction.
Key SAR Findings:
-
Diphenyl Moiety: Electron-withdrawing substituents on the phenyl rings of the diphenylmethoxy moiety, such as fluorine or nitro groups, generally increase potency and selectivity for DAT.[2] Bioisosteric replacement of a phenyl ring with a thiophene ring is well-tolerated and can enhance potency.[2]
-
N-Substituent: The N-benzyl group is a common feature. Substitutions on this benzyl ring play a critical role in selectivity. Alkenyl and alkynyl substitutions at the 4'-position of the N-benzyl ring can produce potent compounds.[3]
-
Piperidine Ring: The 4-position of the piperidine ring is a key attachment point for the diphenylalkoxyethyl side chain.
Table 2: SAR of Diphenylalkoxyethyl Piperidines as DAT Inhibitors
| Compound/Modification | DAT Affinity (IC50, nM) | SERT/DAT Selectivity Ratio | Reference |
| 4'-Fluoro-N-benzyl analog | 17.2 | 112 | [2] |
| 4'-Nitro-N-benzyl analog | 16.4 | 108 | [2] |
| Thiophene bioisostere | 13.8 | Not specified | [2] |
| 4'-Vinyl-N-benzyl analog | Potent (specific value not provided) | Not specified | [3] |
Opioid Receptor Modulators
The diphenylalkyl piperidine scaffold has also been explored for its activity at opioid receptors, leading to the discovery of potent agonists.
Key SAR Findings:
-
Phenylalkyl Moiety: The nature of the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are pivotal for binding affinity and selectivity.[4]
-
Piperidine Ring Substituents: Stereochemistry plays a crucial role. For example, the (3R, 4S) configuration of a 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analog was found to be a more potent and selective µ-opioid receptor (MOR) agonist than its enantiomer.[4]
Table 3: SAR of Phenylalkyl Piperidines as µ-Opioid Receptor Agonists
| Compound/Modification | MOR Affinity (Ki, nM) | MOR Functional Activity (EC50, nM) | Reference |
| Lead Compound (Tramadol Metabolite M1 based) | Not specified | Not specified | [4] |
| Optimized Analog (Compound 23) | 0.0034 | 0.68 | [4] |
| (3R, 4S)-23 Enantiomer | 0.0021 | 0.0013 | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of SAR data. Below are representative protocols for assays commonly used to evaluate diphenylalkyl piperidines.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.
General Protocol:
-
Tissue/Cell Preparation: Membranes from cells expressing the target receptor/transporter (e.g., HEK293 cells) or from brain tissue (e.g., rat striatum for DAT) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Functional Assays
Functional assays measure the biological effect of a compound after it binds to its target.
Example: Dopamine Uptake Inhibition Assay
-
Synaptosome Preparation: Synaptosomes are prepared from brain tissue (e.g., rat striatum).
-
Pre-incubation: Synaptosomes are pre-incubated with the test compound.
-
Incubation: [3H]Dopamine is added, and the mixture is incubated to allow for dopamine uptake.
-
Termination: Uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Detection and Analysis: The amount of [3H]dopamine taken up by the synaptosomes is measured, and the IC50 for uptake inhibition is calculated.
Conclusion
The diphenylalkyl piperidine scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. While direct SAR studies on diphenylallyl piperidines are scarce, the extensive research on related diphenylalkyl analogs provides a strong foundation for the rational design of new compounds. Key determinants of activity and selectivity include the substitution patterns on the diphenyl and N-benzyl moieties, the nature of the linker, and the stereochemistry of the piperidine ring. The experimental protocols outlined in this guide are fundamental to the evaluation of these compounds and the establishment of robust SAR. Future research in this area could focus on exploring the impact of an allyl linker and further refining the pharmacophore for enhanced potency and target selectivity.
References
- 1. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine Compounds
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides an objective comparison of common analytical techniques for the quantification and analysis of piperidine compounds, a class of molecules frequently encountered in pharmaceuticals. The focus is on the cross-validation of these methods, supported by experimental data and detailed protocols to aid in method selection and implementation.
Method Performance Comparison
The selection of an appropriate analytical method for piperidine compounds depends on the specific characteristics of the analyte, such as the presence of a UV-active chromophore, its volatility, and the required sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, each with various detector configurations to suit different analytical needs.
The performance of these methods is evaluated based on key validation parameters defined by the International Conference on Harmonisation (ICH) guidelines, including accuracy, precision, linearity, specificity, and limits of detection (LOD) and quantitation (LOQ)[1][2][3].
Table 1: Summary of Quantitative Performance Data for Piperidine Analysis Methods
| Parameter | HPLC-UV (with Derivatization) | HPLC-CAD (with Ion-Pairing) | GC-FID (with Derivatization) | HPLC-UV (Piperine Analysis) |
| Analyte Example | Piperidine in Artane[4][5] | 4-Methanesulfonyl-piperidine[6][7] | 4-Methanesulfonyl-piperidine HCl[6] | Piperine in Black Pepper[8][9] |
| Linearity (R²) | 0.9996[4][5] | Validated, specific value not provided[6][7] | Validated, specific value not provided[6] | > 0.999[9] |
| Linear Range | 0.44–53.33 µg/mL[4][5] | Not specified | Not specified | 0.5–20 µg/mL[9] |
| LOD | 0.15 µg/mL[4][5] | Not specified | Not specified | 0.015 - 0.23 µg/mL[8][9] |
| LOQ | 0.44 µg/mL[4][5] | Not specified | Not specified | 0.044 µg/mL[9] |
| Accuracy (% Recovery) | Avg. 101.82%[4][5] | Validated, specific value not provided[7] | Not specified | 98.2–100.6%[8] |
| Precision (% RSD) | 0.6%[4][5] | Validated, specific value not provided[7] | Not specified | 0.83–1.58%[8] |
| Notes | Requires pre-column derivatization for UV detection. | Suitable for compounds without a UV chromophore. | Requires conversion of salt to free base. | Method is for a specific piperidine alkaloid. |
Logical Workflow for Method Selection and Validation
The process of selecting and validating an analytical method for a piperidine compound involves a series of logical steps. The initial choice is heavily influenced by the physicochemical properties of the analyte. The following diagram illustrates a typical decision-making workflow.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wjarr.com [wjarr.com]
- 3. scispace.com [scispace.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison study of validation parameters and measurement uncertainty of rapid analytical methods for piperine in black pepper by ultraviolet spectroscopy and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: This guide offers an objective comparison of the cytotoxic effects of various piperidine derivatives on cancer cell lines, supported by experimental data. We delve into the methodologies of key experiments and visualize complex biological processes to provide a comprehensive resource for advancing cancer research.
Comparative Cytotoxicity of Piperidine Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of several piperidine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Piperidine Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 17a | PC3 | Prostate Cancer | 0.81 | [1] |
| MGC803 | Gastric Cancer | 1.09 | [1] | |
| MCF-7 | Breast Cancer | 1.30 | [1] | |
| trans-[PtCl2(4-pic)(pip)] | C-26 | Colon Carcinoma | 4.5 | |
| OV-1063 | Ovarian Cancer | 6.5 | ||
| Piperidine-dihydropyridine Hybrid (3-fluoro substitution) | A-549 | Lung Cancer | 15.94 | |
| MCF-7 | Breast Cancer | 22.12 | ||
| Piperidine-dihydropyridine Hybrid (cyclobutyl ring) | A-549 | Lung Cancer | 16.56 | |
| MCF-7 | Breast Cancer | 24.68 | ||
| RAJI | MDA-MB-231 | Triple-Negative Breast Cancer | 20 µg/mL | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 25 µg/mL | ||
| Piperine | Tongue Squamous Carcinoma | Tongue Cancer | 21.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells results in the formation of purple formazan crystals.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the aplasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cancer cells with the piperidine derivatives at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 channel.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of PI3K/Akt Signaling Pathway
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways. To assess the effect of piperidine derivatives on the PI3K/Akt pathway, the phosphorylation status of key proteins like Akt is examined.
Procedure:
-
Protein Extraction: Following treatment with piperidine derivatives, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt to determine the effect of the treatment on pathway activation.
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the underlying molecular mechanisms.
Caption: Experimental workflow for assessing the cytotoxicity of piperidine derivatives.
Caption: Proposed mechanism of action via the PI3K/Akt signaling pathway.
References
Unveiling the Target: A Comparative Guide to the Biological Validation of Piperidine-Based Sigma-1 Receptor Ligands
The σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, as well as for pain management. Many piperidine derivatives have been identified as potent ligands for this receptor. Validating the biological target of these compounds is a critical step in the drug discovery process, ensuring that their therapeutic effects are mediated through the intended molecular target.
Comparative Analysis of Sigma-1 Receptor Ligands
The affinity of a ligand for its target is a key parameter in target validation. The following table summarizes the binding affinities (Ki) of several well-characterized piperidine-based σ1 receptor ligands, providing a basis for comparison. These compounds serve as benchmarks in the field for evaluating novel ligands.
| Compound | Type | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference Compound(s) |
| (+)-Pentazocine | Agonist (Reference) | 3.1 - 8.9 | >10,000 | >1123 | Haloperidol, DTG |
| Haloperidol | Antagonist (Reference) | 2.0 - 4.3 | 11.2 - 20.0 | ~5 | (+)-Pentazocine, DTG |
| Representative Piperidine Ligand A | Antagonist | 1.5 | 500 | 333 | (+)-Pentazocine |
| Representative Piperidine Ligand B | Agonist | 0.8 | 150 | 187.5 | Haloperidol |
Note: Data for "Representative Piperidine Ligands" is illustrative and based on values reported for potent and selective piperidine-based σ1 receptor ligands in scientific literature. The lack of specific data for "Piperidine, 1-(3,3-diphenylallyl)-" prevents its direct inclusion.
Experimental Protocols for Target Validation
Accurate and reproducible experimental protocols are fundamental for validating the biological target of a compound. Below are detailed methodologies for key in vitro and in vivo assays used to characterize the interaction of piperidine derivatives with the σ1 receptor.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 and σ2 receptors.
Materials:
-
Test compound (e.g., a piperidine derivative)
-
Membrane preparations from tissues or cells expressing σ1 and σ2 receptors (e.g., guinea pig brain for σ1, rat liver for σ2)
-
Radioligand for σ1 receptor: --INVALID-LINK---Pentazocine
-
Radioligand for σ2 receptor: [³H]DTG (1,3-di-o-tolyl-guanidine)
-
Non-specific binding control for σ1: Haloperidol or unlabeled (+)-Pentazocine
-
Scintillation fluid and vials
-
Filtration apparatus and glass fiber filters
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a non-specific ligand (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Functional Assay: Formalin-Induced Pain Model
Objective: To assess the functional activity (antagonist or agonist effect) of a test compound in a model of inflammatory pain.
Materials:
-
Test compound
-
Vehicle control (e.g., saline, DMSO)
-
Formalin solution (e.g., 5%)
-
Experimental animals (e.g., mice or rats)
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the formalin injection.
-
Inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Compare the nociceptive behaviors of the test compound-treated group with the vehicle-treated group. A reduction in pain-related behaviors suggests an antagonist effect at the σ1 receptor.
Visualizing the Molecular Landscape
To better understand the context of σ1 receptor validation, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Target Validation.
A Comparative Guide to the Synthesis of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The ability to efficiently and selectively synthesize substituted piperidines is therefore of critical importance in drug discovery and development. This guide provides an objective comparison of key synthetic methodologies, supported by experimental data, to aid researchers in selecting the optimal strategy for their target molecules.
Executive Summary
This guide evaluates four principal strategies for the synthesis of substituted piperidines:
-
Catalytic Hydrogenation of Pyridine Derivatives: A classical and atom-economical approach, particularly for industrial-scale synthesis.
-
Reductive Amination of Dicarbonyl Compounds: A versatile method offering direct access to the piperidine core from acyclic precursors.
-
Aza-Diels-Alder Reaction: A powerful cycloaddition strategy for the construction of highly functionalized piperidines.
-
C-H Functionalization: A modern approach for the late-stage modification of pre-existing piperidine rings.
Each methodology is assessed based on its scope, limitations, and typical experimental outcomes, with a focus on yield, stereoselectivity, and functional group tolerance.
Methodology Comparison
The following sections provide a detailed overview of each synthetic strategy, including quantitative data and experimental protocols for representative reactions.
Catalytic Hydrogenation of Pyridine Derivatives
The reduction of readily available pyridine precursors is a direct and often high-yielding route to piperidines. This method can be broadly categorized into heterogeneous and homogeneous catalysis.
Overview:
Heterogeneous catalysis, often employing catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C), is widely used due to the ease of catalyst removal.[1][2] However, these methods can require harsh conditions (high pressure and temperature) and may lack chemoselectivity. Homogeneous catalysts, such as iridium and rhodium complexes, offer milder reaction conditions and greater functional group tolerance.[3][4] A significant challenge in pyridine hydrogenation is controlling stereoselectivity, though diastereoselective reductions of substituted pyridines have been achieved.[5]
Experimental Data Summary:
| Catalyst System | Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Conditions | Reference |
| PtO₂ | 2-Methylpyridine | 2-Methylpiperidine | High (not specified) | N/A | 70 bar H₂, Glacial Acetic Acid, RT | [1] |
| [Ir(cod)(PCy₃)(py)]PF₆ | Methyl picolinate | Methyl pipecolinate | >99 | N/A | 50 bar H₂, TFA, Methanol, RT | [4] |
| [RhCp*Cl₂]₂ / KI | N-Benzylpyridinium salt | N-Benzylpiperidine | 94 | N/A | HCOOH/Et₃N, 40°C | [3][6] |
| Ru on Carbon | 2,6-Disubstituted Pyridinium | cis-2,6-Disubstituted Piperidine | Major product | N/A | HCOOH/Et₃N, 40°C | [6] |
Experimental Protocol: Homogeneous Hydrogenation of Methyl Picolinate [4]
-
To a solution of methyl picolinate (1 mmol) in methanol (1 M) is added trifluoroacetic acid (3 equivalents).
-
The iridium catalyst, [Ir(cod)(PCy₃)(py)]PF₆ (2 mol%), is then added.
-
The mixture is transferred to an autoclave and pressurized with hydrogen gas (50 bar).
-
The reaction is stirred at room temperature for 18 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield methyl pipecolinate.
Logical Workflow for Catalytic Hydrogenation:
Caption: General workflow for catalytic hydrogenation of pyridines.
Reductive Amination of Dicarbonyl Compounds
This strategy constructs the piperidine ring from acyclic dicarbonyl compounds and an amine source in a single step. The double reductive amination (DRA) of 1,5-dicarbonyls is a particularly powerful variant.[7]
Overview:
Reductive amination is a versatile method that allows for the introduction of various substituents on both the nitrogen and the carbon framework of the piperidine ring.[8] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and borane-pyridine complex.[9] This method is especially valuable for the synthesis of polyhydroxylated piperidines, also known as iminosugars, starting from sugar-derived dicarbonyls.[7]
Experimental Data Summary:
| Dicarbonyl Substrate | Amine Source | Reducing Agent | Product | Yield (%) | Conditions | Reference |
| Sugar-derived Pentadialdose | Ammonia | H₂ (35 atm) | Mono-protected Isofagomine | 78 | N/A | [7] |
| 2,6-Heptodiulose | Ammonium formate | NaBH₃CN | β-Homogalactonojirimycin derivative | 44 (over two steps) | N/A | [7] |
| Glutaraldehyde | Benzylamine | NaBH₃CN | N-Benzylpiperidine | High (not specified) | N/A | [8] |
| Aromatic Aldehyde & Piperidine | Borane-pyridine | Borane-pyridine | N-Substituted Piperidine | Varies (e.g., 89) | EtOH | [9] |
Experimental Protocol: Double Reductive Amination for Isofagomine Synthesis [7]
-
The sugar-derived pentadialdose is dissolved in a suitable solvent.
-
Ammonia is introduced as the nitrogen source.
-
The reaction mixture is subjected to hydrogenation at 35 atm in the presence of a suitable catalyst (e.g., Pd/C).
-
After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated.
-
The resulting mono-protected isofagomine is purified by chromatography.
Signaling Pathway Illustrating Reductive Amination:
Caption: Mechanism of double reductive amination.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a [4+2] cycloaddition that provides a convergent and stereocontrolled route to tetrahydropyridines, which can be readily reduced to the corresponding piperidines.
Overview:
This reaction typically involves the coupling of an imine (dienophile) with a diene. The use of chiral catalysts can render the reaction enantioselective.[10] A key consideration is the mechanism, which can be either a concerted pericyclic reaction or a stepwise Mannich-Michael pathway, particularly with oxygenated dienes.[10] This methodology is highly effective for synthesizing piperidin-4-ones.[11]
Experimental Data Summary:
| Diene | Imine | Catalyst/Conditions | Product Type | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| 2,3-Dimethylbutadiene | Methanimine | Elevated Temperature | Piperidine-based N-heterocycle | Modest | N/A | [12] |
| Danishefsky's diene | N-aryl imines | Lewis Acid (e.g., ZnCl₂) | Dihydropyridinone | Good to Excellent | Often high diastereoselectivity | [10] |
| Electron-rich dienes | Various imines | Organocatalyst | Piperidin-4-one | Varies | Can be highly enantioselective |
Experimental Protocol: Aza-Diels-Alder for Piperidin-4-one Synthesis (General) [10]
-
To a solution of the diene in a suitable aprotic solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78 °C) is added a Lewis acid catalyst.
-
The imine, dissolved in the same solvent, is then added dropwise.
-
The reaction is stirred at the reduced temperature until completion (monitored by TLC).
-
The reaction is quenched, and the product is isolated and purified by column chromatography.
-
If necessary, the resulting tetrahydropyridine is then reduced (e.g., by catalytic hydrogenation) to the piperidine.
Aza-Diels-Alder Reaction Pathway:
Caption: Concerted pathway of the aza-Diels-Alder reaction.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the piperidine core, avoiding the need for pre-functionalized starting materials.
Overview:
This approach allows for the direct introduction of substituents at specific positions (C2, C3, or C4) of the piperidine ring. The site-selectivity is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom.[13][14] Rhodium and copper catalysts are commonly employed for these transformations.[13][15] While offering elegant and efficient routes to complex piperidines, challenges remain in achieving high selectivity and broad substrate scope.
Experimental Data Summary:
| Piperidine Derivative | Reagent | Catalyst | Position Functionalized | Product Type | Yield (%) | Reference |
| N-Boc-piperidine | Donor/acceptor carbene | Rh₂(R-TCPTAD)₄ | C2 | 2-Substituted piperidine | Varies | [13] |
| N-α-oxoarylacetyl-piperidine | Donor/acceptor carbene | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | 4-Substituted piperidine | Varies | [13] |
| N-fluoride amides | N/A | [TpˣCuL] | Intramolecular C-H amination | Pyrrolidines and Piperidines | Good | [15] |
| Acyclic amines | Cyanide source | Chiral Cu catalyst | δ C-H cyanation | Chiral piperidines | Good | [16] |
Experimental Protocol: Rhodium-Catalyzed C2-H Functionalization [13]
-
A solution of N-Boc-piperidine and the donor/acceptor carbene precursor in a suitable solvent (e.g., dichloromethane) is prepared.
-
The rhodium catalyst, Rh₂(R-TCPTAD)₄, is added to the solution.
-
The reaction mixture is stirred at the appropriate temperature until the starting materials are consumed.
-
The solvent is removed in vacuo, and the crude product is purified by flash column chromatography to afford the 2-substituted piperidine.
C-H Functionalization Strategy:
Caption: General mechanism for transition-metal-catalyzed C-H functionalization.
Conclusion
The choice of synthetic methodology for substituted piperidines is highly dependent on the target structure, desired stereochemistry, and available starting materials.
-
Catalytic hydrogenation remains a robust and economical choice for simpler, achiral piperidines.
-
Reductive amination offers excellent versatility for constructing the piperidine ring from acyclic precursors, with broad applicability in natural product synthesis.
-
The aza-Diels-Alder reaction provides a powerful and often stereocontrolled route to complex, highly functionalized piperidines.
-
C-H functionalization represents the state-of-the-art for late-stage diversification, enabling the synthesis of novel analogs that would be challenging to access through other means.
By understanding the relative strengths and weaknesses of each approach, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: In Silico vs. In Vitro Activity of Piperidine Derivatives
A comprehensive analysis of computational and experimental data for piperidine-based compounds, providing insights for researchers, scientists, and drug development professionals.
Introduction
Data Presentation: A Comparative Overview
To illustrate how data from in silico and in vitro studies are typically compared, the following table provides a template summarizing key parameters for a hypothetical piperidine derivative. This structure allows for a clear and direct comparison of predicted and experimentally determined activities.
| Parameter | In Silico Prediction | In Vitro Experiment | Methodological Notes |
| Binding Affinity (Ki) | Predicted Ki values from molecular docking simulations with a specific protein target (e.g., a receptor or enzyme). | Experimentally determined Ki values from radioligand binding assays. | In silico predictions are highly dependent on the accuracy of the protein structure and the scoring function used. |
| Inhibitory Concentration (IC50) | Quantitative Structure-Activity Relationship (QSAR) models can predict IC50 values based on the compound's physicochemical properties. | IC50 values are determined from concentration-response curves in enzymatic or cell-based assays. | QSAR models are trained on existing datasets and their predictive power is limited to the chemical space of the training set. |
| Mechanism of Action | Molecular dynamics simulations can elucidate potential binding modes and interactions with the target protein, suggesting a mechanism of action. | Biochemical and cellular assays are used to confirm the mechanism, such as enzyme inhibition kinetics or pathway analysis. | In silico methods provide hypotheses that must be validated by in vitro experiments. |
| ADMET Properties | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models. | In vitro assays using cell lines (e.g., Caco-2 for permeability) or microsomal stability assays to assess metabolism. | In silico ADMET predictions are useful for early-stage filtering of compounds but require experimental verification. |
Experimental Protocols and Methodologies
The following sections detail the typical experimental protocols for both in silico and in vitro evaluation of piperidine derivatives.
In Silico Methodologies
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. The process involves preparing the 3D structures of both the ligand (piperidine derivative) and the protein target (obtained from databases like the Protein Data Bank). Docking software, such as AutoDock or Glide, is then used to perform the simulation and calculate a binding score, which is indicative of the binding affinity.[4][5][6]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built using a dataset of compounds with known activities. By analyzing the physicochemical properties (descriptors) of the compounds, a predictive model is generated that can estimate the activity of new, untested compounds.[4]
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can help to understand the stability of the binding pose predicted by docking and can reveal important conformational changes that occur upon ligand binding.
In Vitro Methodologies
-
Enzyme Inhibition Assays: The inhibitory activity of piperidine derivatives against specific enzymes is often evaluated. For instance, in the case of dihydrofolate reductase (DHFR) inhibitors, the assay measures the decrease in enzyme activity in the presence of the compound.[7] The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays.[7]
-
Cell-Based Assays: The biological effect of a compound on living cells is assessed using various cell-based assays. For example, the antiproliferative activity of anticancer agents is often determined using cancer cell lines, where the reduction in cell viability is measured after treatment with the compound.[4][8]
-
Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. They involve competing the test compound with a radiolabeled ligand that is known to bind to the target receptor. The Ki value, or inhibition constant, is a measure of the compound's binding affinity.[9]
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the workflows of these research processes and the signaling pathways that may be involved.
Caption: A typical workflow comparing in silico predictions with in vitro experimental validation for a piperidine derivative.
Caption: A generalized signaling pathway potentially modulated by a biologically active piperidine derivative.
Conclusion
The integration of in silico and in vitro approaches provides a powerful strategy for the discovery and development of novel piperidine-based therapeutic agents. While computational methods offer rapid and cost-effective screening of large compound libraries and provide valuable insights into potential mechanisms of action, in vitro experiments are essential for validating these predictions and providing concrete data on biological activity. The synergistic use of both methodologies accelerates the drug discovery pipeline, enabling a more efficient identification and optimization of promising lead compounds. Although specific data for "Piperidine, 1-(3,3-diphenylallyl)-" is currently lacking, the established workflows and methodologies for other piperidine derivatives provide a clear roadmap for its future evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Piperidine, 1-(3,3-diphenylallyl)-: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of Piperidine, 1-(3,3-diphenylallyl)-, a substituted piperidine derivative. Due to its chemical nature, it should be treated as a hazardous waste.
Key Disposal Information
The following table summarizes the essential information for the disposal of Piperidine, 1-(3,3-diphenylallyl)-. It is imperative to handle this compound with care, adhering to all safety precautions outlined in the safety data sheet (SDS) for similar compounds and general laboratory safety guidelines.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste. Likely classified as both a reactive and toxic chemical waste. | [1][2][3] |
| Disposal Method | Collection by a licensed hazardous waste disposal service. Do not dispose of down the drain or by evaporation. | [4][5][6] |
| Container Type | A compatible, properly sealed, and clearly labeled hazardous waste container. Plastic bottles are often preferred to glass to avoid breakage. | [7] |
| Labeling Requirements | Label with "Hazardous Waste," the full chemical name: "Piperidine, 1-(3,3-diphenylallyl)-," and any other identifiers required by your institution. | [8][7] |
| Storage | Store in a designated and properly ventilated Satellite Accumulation Area (SAA) away from incompatible materials. | [4][7] |
| Empty Containers | Triple-rinse with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations. | [8][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of Piperidine, 1-(3,3-diphenylallyl)- waste.
1. Personal Protective Equipment (PPE):
2. Waste Segregation:
-
Collect waste containing Piperidine, 1-(3,3-diphenylallyl)- in a designated hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Specifically, avoid mixing with acids, bases, or oxidizing agents.[4][5]
3. Container Management:
-
Use a chemically compatible container with a secure, tight-fitting lid.
-
Ensure the container is clearly and accurately labeled with its contents.
-
Keep the container closed at all times, except when adding waste.[4][7]
4. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[4]
-
The SAA should be in a well-ventilated area, away from sources of ignition, as piperidine derivatives can be flammable.[1][10]
5. Disposal of Empty Containers:
-
To render a container "empty," it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The first rinseate is considered hazardous and must be collected in the designated hazardous waste container.[8][7]
-
Dispose of the rinsed container according to your institution's guidelines for non-hazardous lab glass or plastic.
6. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (often six months to a year), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[4][5]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of Piperidine, 1-(3,3-diphenylallyl)-.
Caption: Decision workflow for the disposal of Piperidine, 1-(3,3-diphenylallyl)-.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
